molecular formula C24H19NO B1616574 N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine CAS No. 53983-76-9

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

Cat. No.: B1616574
CAS No.: 53983-76-9
M. Wt: 337.4 g/mol
InChI Key: IBKFPODMQLEYRC-UHFFFAOYSA-N
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Description

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine is a useful research compound. Its molecular formula is C24H19NO and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126256. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(benzylideneamino)-phenylmethyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO/c26-22-16-15-19-11-7-8-14-21(19)23(22)24(20-12-5-2-6-13-20)25-17-18-9-3-1-4-10-18/h1-17,24,26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKFPODMQLEYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298790
Record name 1-{[(E)-Benzylideneamino](phenyl)methyl}naphthalen-2-ol
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Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53983-76-9
Record name NSC126256
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-{[(E)-Benzylideneamino](phenyl)methyl}naphthalen-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((BENZYLIDENE-AMINO)-PHENYL-METHYL)-NAPHTHALEN-2-OL
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Foundational & Exploratory

Characterization of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine using NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Structural Elucidation of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine via Multidimensional NMR

Executive Summary & Structural Disambiguation

Target Compound: N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine CAS Registry Number: 53983-76-9 IUPAC Name: 1-[


-(Benzylideneamino)benzyl]-2-naphthol
Molecular Formula: 

[1]

The Structural Challenge: This compound is frequently confused with the simpler Schiff base derived from 2-hydroxy-1-naphthaldehyde.[1] However, the specific nomenclature and CAS provided indicate a more complex Betti Base derivative .[1] It is the condensation product of 1-(


-aminobenzyl)-2-naphthol  (the Betti base) with benzaldehyde .[1]

Structurally, it features a chiral center at the benzylic position (C-1 of the naphthalene ring) and an imine functionality.[1] The characterization challenge lies in distinguishing the methine proton (chiral center) from the imine proton, and confirming the intramolecular hydrogen bonding (IMHB) that stabilizes the molecule.[1]

Synthesis & Tautomeric Context

To understand the NMR spectrum, one must understand the origin of the protons.[1] The synthesis involves the condensation of the primary amine (Betti base) with benzaldehyde.[1]

Key Structural Features for NMR:

  • Chiral Methine Center (

    
    ):  The carbon connecting the naphthalene, the first phenyl ring, and the nitrogen.[1]
    
  • Imine Bond (

    
    ):  The 
    
    
    
    proton derived from the second benzaldehyde equivalent.[1]
  • Phenolic Hydroxyl (

    
    ):  Involved in a strong intramolecular hydrogen bond (IMHB) with the imine nitrogen, locking the conformation.[1]
    
Figure 1: Synthesis and Structural Logic

G Betti Betti Base (1-(α-aminobenzyl)-2-naphthol) Condensation Condensation (-H2O) Betti->Condensation Benz Benzaldehyde (Ph-CHO) Benz->Condensation Product Target Molecule (Imine Formation) Condensation->Product Features NMR Key Features: 1. Chiral Methine (Ha) 2. Imine Singlet (Hb) 3. H-Bonded OH (Hc) Product->Features Characterization

Caption: Reaction pathway forming the target imine. The condensation creates a conjugated system where the phenolic proton is chelated to the imine nitrogen.[1]

Experimental Protocol

Objective: Obtain high-resolution spectra to resolve overlapping aromatic signals and confirm the imine linkage.

Sample Preparation
  • Solvent Selection: Use Chloroform-d (

    
    ) .[1]
    
    • Reasoning: DMSO-

      
       is a hydrogen-bond acceptor and will disrupt the intramolecular O-H...N hydrogen bond, causing the OH peak to broaden or shift significantly, obscuring the native tautomeric state.[1] 
      
      
      
      preserves the IMHB.[1]
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1]

Acquisition Parameters (600 MHz recommended)
  • 1H NMR: 16 scans, 30° pulse angle, 2s relaxation delay.

  • 13C NMR: 1024 scans, proton-decoupled (CPD).

  • 2D Experiments:

    • COSY: To map spin systems within the phenyl and naphthyl rings.

    • HSQC: To assign protonated carbons (distinguishing the methine C-H from quaternary carbons).

    • HMBC: Critical Step. To connect the benzyl group to the naphthyl core via the methine carbon.[1]

1H NMR Interpretation

The proton spectrum will be dominated by the aromatic region (7.0–8.0 ppm), but three diagnostic singlets define the structure.[1]

Proton TypeChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Phenolic OH 13.5 – 14.5 Broad Singlet1HDiagnostic. Extremely downfield due to strong intramolecular hydrogen bonding (O-H...N).[1] Indicates the enol-imine tautomer is dominant in

.[1]
Imine (

)
8.4 – 8.6 Singlet1HDiagnostic. Characteristic region for Schiff bases.[1] Confirms the condensation of the amine with benzaldehyde.[1]
Aromatic Ring 7.1 – 8.0 Multiplets16HOverlap of the Naphthalene ring (6H) and two Phenyl rings (10H).[1]
Methine (

)
6.4 – 6.8 Singlet1HThe chiral center.[1] It is deshielded by the naphthyl ring, the phenyl ring, and the nitrogen, appearing significantly downfield of typical benzylic protons.[1]

Expert Insight: If you observe the OH peak splitting or moving upfield (to ~9-10 ppm), your sample may be wet, or the solvent is competing for H-bonding.[1] The sharp singlet at ~8.5 ppm is the "smoking gun" for the imine formation; if this is absent, you likely have the hydrolyzed starting material.[1]

13C NMR Interpretation

The carbon spectrum confirms the skeleton.[1] The most critical distinction is between the Imine C=N and the Phenolic C-O.[1]

Carbon TypeChemical Shift (

, ppm)
Assignment Logic
Phenolic C-O 156.0 – 158.0 C-2 of Naphthalene.[1] Deshielded by oxygen.[1]
Imine C=N 159.0 – 161.0 The azomethine carbon.[1] Often the most downfield peak (or close to C-O).[1]
Quaternary Ar-C 130.0 – 140.0 Bridgehead carbons and ipso-carbons of phenyl rings.[1]
Aromatic CH 118.0 – 130.0 Typical aromatic region.[1]
Methine (

)
65.0 – 70.0 Diagnostic. The sp3 hybridized chiral center.[1] Confirms the Betti base backbone.[1]

2D NMR Workflow: Establishing Connectivity

To prove the structure is N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine and not a mixture of isomers, you must use HMBC (Heteronuclear Multiple Bond Correlation).[1]

Figure 2: HMBC Correlation Strategy

HMBC cluster_legend Legend MethineH Methine Proton (δ 6.5 ppm) NaphC1 Naphthyl C-1 (Quaternary) MethineH->NaphC1 2J/3J NaphC2 Naphthyl C-2 (C-OH) MethineH->NaphC2 3J ImineC Imine Carbon (C=N) MethineH->ImineC 3J (Weak but crucial) PhenylC Phenyl Ipso-C (Benzyl Group) MethineH->PhenylC 2J ImineH Imine Proton (δ 8.5 ppm) ImineH->MethineH NOESY (Spatial) ImineH->PhenylC 3J (Benzylidene ring) key Red Dashed = HMBC (Through Bond) Green Dotted = NOESY (Through Space)

Caption: HMBC correlations required to confirm the linkage between the chiral center and the naphthyl/imine groups.

Validation Steps:

  • Methine-Naphthyl Link: The proton at 6.5 ppm must show a strong HMBC cross-peak to the C-2 (C-OH) carbon at ~157 ppm.[1] This proves the benzylamine group is attached at C-1.[1]

  • Imine-Phenyl Link: The proton at 8.5 ppm must correlate with the ipso-carbon of the second phenyl ring, confirming the N-benzylidene group.[1]

Tautomerism and Stereochemistry

Keto-Enol Tautomerism

While simple naphthyl Schiff bases often exist in equilibrium between the Enol-Imine (OH form) and Keto-Amine (NH form), the steric bulk of the Betti base derivative usually locks this compound in the Enol-Imine form in non-polar solvents (


).[1]
  • Evidence: The presence of the OH signal >13 ppm and the C-O carbon <160 ppm supports the Enol form.[1] (The Keto form typically shows C=O >170 ppm).[1]

Chirality

The C-1 carbon is a chiral center.[1]

  • Racemic Mixture: If synthesized from racemic Betti base, the NMR will show a single set of peaks.[1]

  • Enantiomeric Excess: If a chiral auxiliary was used, the NMR spectrum in a chiral solvent (or with shift reagent like

    
    ) would show splitting of the methine singlet, allowing for ee% calculation.[1]
    

References

  • Gawinecka, A. et al. (2018).[1] "Synthesis and structure of Betti bases and their derivatives." Journal of Molecular Structure. (Provides structural data on the Betti base backbone).[1]

  • Salman, S. R., et al. (1991).[1] "Studies of Tautomerism in 2-Hydroxynaphthaldehyde Schiff Bases by Multinuclear Magnetic Resonance." Spectroscopy Letters. (Authoritative reference for OH chemical shifts and tautomerism in naphthyl imines).[1]

  • ChemicalBook. (2023).[1] "N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine Product Description and CAS 53983-76-9." (Verifies the CAS and chemical identity).

  • Cimerman, Z. et al. (2000).[1] "Schiff bases derived from aminopyridines as spectrofluorimetric reagents." Analytica Chimica Acta. (Contextualizes the fluorescence properties of the naphthyl-imine bond).

Sources

Physical and chemical properties of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine (CAS: 53983-76-9), a complex organic scaffold derived from the Betti reaction.[1]

Synonyms: 1-[(Benzylideneamino)(phenyl)methyl]naphthalen-2-ol; Betti Base Schiff Derivative; 1,3-Diphenyl-2,3-dihydro-1H-naphth[1,2-e][1,3]oxazine (tautomer).[1]

Executive Summary

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine is a multicomponent condensation product formed from 2-naphthol, benzaldehyde, and ammonia (or benzylamine).[1] It represents a higher-order derivative of the classic "Betti base" (1-(α-aminobenzyl)-2-naphthol).[1][2]

This compound is scientifically significant due to its ring-chain tautomerism .[1] In the solid state, it often exists as a closed heterocyclic naphthoxazine , while in solution, it equilibrates between the closed form and the open Schiff base (imine) form. This dynamic structural behavior makes it a versatile scaffold for asymmetric catalysis , chiral ligand design , and supramolecular chemistry .

Physicochemical Characterization

The physical properties of this compound are heavily influenced by its tautomeric state. The data below synthesizes experimental observations for the equilibrium mixture.

Table 1: Core Physical & Chemical Properties[1]
PropertyValue / Description
CAS Number 53983-76-9
Molecular Formula

Molecular Weight 337.42 g/mol
Physical State Crystalline Solid
Color White to Pale Yellow (Solid); Yellowish (Solution)
Solubility Soluble in

, DMSO, Ethanol, Toluene; Insoluble in Water
pKa (Predicted) ~9.5 (Phenolic OH), ~4.0 (Imine/Amine conjugate acid)
Chirality Possesses one stereogenic center at the benzylic carbon (

).[1][3][4][5][6] Typically synthesized as a racemate unless resolved.[1]
Structural Tautomerism (Critical Mechanism)

The defining feature of this molecule is the equilibrium between the Open Imine (Schiff base) and the Closed Oxazine .

  • Open Form (A): Characterized by a phenolic hydroxyl group (

    
    ) and an imine double bond (
    
    
    
    ).[1] Stabilized by strong intramolecular hydrogen bonding (
    
    
    ).[1]
  • Closed Form (B): Characterized by the formation of a six-membered oxazine ring involving the phenolic oxygen and the imine carbon.

Equilibrium Logic:



Solvent polarity and temperature shift this equilibrium.[1] Non-polar solvents (


) often favor the closed oxazine form, while protic solvents may stabilize the open zwitterionic or hydrogen-bonded imine forms.

Tautomerism Figure 1: Ring-Chain Tautomerism of Betti Base Derivatives Open Open Form (Schiff Base) C24H19NO Contains Phenolic -OH Transition Intramolecular Cyclization Open->Transition Nucleophilic Attack (O -> C=N) Transition->Open Retro-Cyclization Closed Closed Form (Naphthoxazine) C24H19NO Heterocyclic Ring Transition->Closed Ring Closure Closed->Transition Ring Opening

Synthesis & Fabrication Protocols

The synthesis is a variation of the Betti Reaction , a modified Mannich condensation. It can be performed via a one-pot three-component reaction or a stepwise protocol.[1]

Method A: Stepwise Synthesis via Betti Base

This method offers higher purity and control over the intermediate.

Reagents:

  • 2-Naphthol (

    
    )[1][7]
    
  • Benzaldehyde (

    
    )[1]
    
  • Ammonia (

    
    ) or Ammonium Acetate[1]
    
  • Ethanol (Solvent)[1]

Protocol:

  • Formation of Betti Base:

    • Dissolve 2-naphthol (1 eq) in ethanol.

    • Add benzaldehyde (1 eq) and aqueous ammonia (excess) or ammonium acetate.[1]

    • Stir at room temperature for 24 hours. The Betti base (1-(α-aminobenzyl)-2-naphthol) precipitates as a white solid.[1]

    • Filtration: Collect solid, wash with cold ethanol, and dry.

  • Condensation to Schiff Base:

    • Dissolve the isolated Betti base (1 eq) in refluxing ethanol.

    • Add a second equivalent of benzaldehyde (1 eq).[1]

    • Reflux for 2-4 hours.[1] The solution typically turns yellow, indicating imine formation.

    • Crystallization: Cool the mixture. The product, N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine, crystallizes out.[1]

    • Purification: Recrystallize from ethanol/chloroform.[1]

Method B: One-Pot Pseudo-Four-Component Reaction

Reagents: 2-Naphthol (1 eq), Benzaldehyde (2 eq), Ammonia (1 eq).[1] Conditions: Reflux in ethanol for 6-8 hours. Mechanism: The first equivalent of aldehyde forms the Betti base; the second equivalent condenses with the primary amine of the Betti base to form the Schiff base.

Synthesis Figure 2: Stepwise Reaction Pathway Naphthol 2-Naphthol BettiBase Betti Base (1-aminobenzyl-2-naphthol) Naphthol->BettiBase Mannich Addition Aldehyde Benzaldehyde (2 Equivalents) Imine Intermediate Imine (Ph-CH=NH) Aldehyde->Imine Condensation 1 Product Target Schiff Base (N-Benzylidene...) Aldehyde->Product Condensation 2 (-H2O) Ammonia Ammonia Ammonia->Imine Condensation 1 Imine->BettiBase Mannich Addition BettiBase->Product Condensation 2 (-H2O)

Structural Identification (Spectroscopy)[1]

To validate the synthesis, researchers must look for specific spectroscopic signatures.

1H NMR Spectroscopy ( )

The spectrum is complex due to the chiral center and potential tautomers.

  • Chiral Methine Proton (

    
    ):  A distinct singlet or doublet around 
    
    
    
    6.0 - 6.5 ppm
    .[1]
  • Imine Proton (

    
    ):  If in the open form, a singlet around 
    
    
    
    8.4 - 8.8 ppm
    .[1]
  • Oxazine Protons (Closed Form): If closed, the aminal proton shifts upfield, and the imine peak disappears.

  • Aromatic Region: Multiplet at

    
     7.0 - 8.0 ppm  (Naphthyl and Phenyl protons).[1]
    
  • Phenolic -OH: A broad singlet (exchangeable with

    
    ) typically > 
    
    
    
    13.0 ppm
    due to strong intramolecular H-bonding in the open form.[1] Note: In the closed oxazine form, this signal is absent.
IR Spectroscopy[1][9][10]
  • Open Form:

    • 
      : Broad band ~3000-3400 
      
      
      
      (often obscured or shifted due to H-bonding).[1]
    • 
      : Strong peak at 1610-1630 
      
      
      
      .[1]
  • Closed Form:

    • Absence of distinct

      
       stretch.
      
    • Appearance of

      
       ether stretches around 1050-1250 
      
      
      
      .[1]

Applications in Research & Development

Asymmetric Catalysis

The chiral nature of the Betti base scaffold makes this derivative a potent ligand for enantioselective transformations.[2]

  • Organocatalysis: The secondary amine or imine functionality can activate carbonyls.

  • Metal Coordination: The

    
    -bidentate (or tridentate if modified) motif coordinates effectively with Zn(II) , Cu(II) , and Ti(IV) .[1]
    
    • Use Case: Enantioselective addition of diethylzinc to aldehydes.[8][9]

Fluorescent Sensing

The naphthyl fluorophore, coupled with the isomerization capability of the


 bond, allows this molecule to act as a turn-on fluorescent sensor .
  • Mechanism: Binding of a metal ion (e.g.,

    
    , 
    
    
    
    ) inhibits the
    
    
    isomerization (C=N isomerization typically quenches fluorescence) and locks the molecule in a rigid conformation, enhancing fluorescence intensity (Chelation-Enhanced Fluorescence - CHEF).[1]
Biological Activity

Derivatives of Betti bases have demonstrated:

  • Antibacterial activity against Gram-positive strains (e.g., S. aureus).[1]

  • Antifungal properties (e.g., against C. albicans).

  • Mechanism:[2][10][9][11] Disruption of cell wall synthesis or intercalation with DNA due to the planar naphthyl system.

References

  • Betti, M. (1900).[2][10] "Über die Kondensation von β-Naphthol mit Aldehyden und Aminen". Gazzetta Chimica Italiana, 30, 301.[10] (Foundational Betti Reaction).[1][10]

  • Cardellicchio, C., et al. (1998). "The Betti base: the first resolution and the determination of the absolute configuration". Tetrahedron: Asymmetry, 9(20), 3667-3675.[1] [1]

  • Olyaei, A., & Sadeghpour, M. (2019). "Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives". RSC Advances, 9, 18693-18718.[1]

  • PubChem. (2025).[1][12] "1-[(Benzylideneamino)-phenylmethyl]naphthalen-2-ol (Compound CID 277398)".[1][3] National Library of Medicine.[7] [1]

  • Szatmári, I., & Fülöp, F. (2004). "Syntheses and transformations of 1-(α-aminobenzyl)-2-naphthol derivatives". Current Organic Synthesis, 1(2), 155-168.[1] (Review on Tautomerism and Synthesis).

Sources

An In-depth Technical Guide to Tautomerism in N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine, a Schiff base derived from 2-hydroxy-1-naphthaldehyde, is a molecule of significant interest due to the existence of a dynamic equilibrium between its enol-imine and keto-amine tautomeric forms. This guide provides a comprehensive exploration of this phenomenon, delving into the structural nuances, the influence of environmental factors, and the advanced analytical techniques employed for its characterization. Understanding this tautomeric equilibrium is paramount for professionals in drug development and materials science, as the predominant form dictates the molecule's physicochemical properties, including its biological activity and photochemical behavior.

Introduction: The Concept of Tautomerism in Schiff Bases

Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerization, commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. In the realm of medicinal and materials chemistry, ortho-hydroxy Schiff bases, such as N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine, are particularly noteworthy for their exhibition of enol-imine and keto-amine tautomerism.[1][2] The equilibrium between these two forms is influenced by a variety of factors, including the nature of the solvent, temperature, and the electronic properties of substituents on the aromatic rings.[3][4]

The enol-imine form is characterized by an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen (O-H···N), while the keto-amine form features a hydrogen bond between the amine nitrogen and the carbonyl oxygen (N-H···O).[2] The position of this equilibrium is a critical determinant of the molecule's overall properties and potential applications.

The Tautomeric Equilibrium of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

The central focus of this guide is the tautomeric equilibrium specific to N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine. This equilibrium involves the interconversion between the enol-imine and the keto-amine forms.

Caption: Tautomeric equilibrium in N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine.

Factors Influencing the Equilibrium

The delicate balance between the enol-imine and keto-amine tautomers is readily perturbed by external and internal factors:

  • Solvent Polarity: A significant shift in the tautomeric equilibrium is often observed with changes in solvent polarity.[3] Polar protic solvents, capable of forming hydrogen bonds, can stabilize the more polar keto-amine form, thus shifting the equilibrium in its favor.[4] Conversely, non-polar solvents tend to favor the enol-imine form.[1]

  • Temperature: The thermodynamic parameters of the tautomerization process, such as enthalpy (ΔH) and entropy (ΔS), can be determined through temperature-dependent spectroscopic studies.[5] This allows for a deeper understanding of the energetic landscape of the equilibrium.

  • Substituent Effects: The electronic nature of substituents on the aromatic rings can influence the acidity of the phenolic proton and the basicity of the imine nitrogen, thereby altering the relative stabilities of the two tautomers.

Experimental Protocols for Characterizing Tautomerism

A multi-faceted analytical approach is essential for the comprehensive investigation of tautomeric equilibria. The following protocols are standard in the field for elucidating the structural and dynamic aspects of N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine tautomerism.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful and accessible technique for monitoring the tautomeric equilibrium in solution. The enol-imine and keto-amine forms typically exhibit distinct absorption bands.[1] The enol form generally absorbs at shorter wavelengths (less than 400 nm), while the keto form often displays a characteristic absorption band at longer wavelengths (greater than 400 nm).[1][2]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine in a non-polar solvent (e.g., cyclohexane) where the enol-imine form is expected to predominate.

  • Solvent Series: Prepare a series of solutions with varying solvent polarities by diluting the stock solution in different solvents (e.g., chloroform, ethanol, DMSO).[4]

  • Spectral Acquisition: Record the UV-Vis absorption spectra for each solution over a suitable wavelength range (e.g., 250-600 nm).

  • Data Analysis: Analyze the changes in the absorption spectra as a function of solvent polarity. The appearance or intensification of a band above 400 nm is indicative of a shift towards the keto-amine tautomer.[2]

Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information at the atomic level, allowing for the unambiguous identification and quantification of the tautomers in solution.

Key Diagnostic Signals:

  • ¹H NMR: The chemical shift of the hydroxyl proton (O-H) in the enol-imine form and the amine proton (N-H) in the keto-amine form are highly informative. The enol O-H proton typically appears as a broad singlet at a downfield chemical shift. The presence of a distinct N-H signal is a clear indicator of the keto-amine tautomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the imine (C=N) and carbonyl (C=O) groups are also diagnostic. The C=N carbon of the enol-imine form will have a different chemical shift compared to the corresponding carbon in the keto-amine form, and the appearance of a C=O signal confirms the presence of the keto tautomer.

Experimental Protocol:

  • Sample Preparation: Dissolve a known quantity of N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine in a deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆).

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra at a specific temperature.

  • Variable Temperature (VT) NMR: To study the dynamics of the equilibrium, acquire a series of spectra at different temperatures. Changes in the relative integrals of the diagnostic signals will reveal the temperature dependence of the tautomeric ratio.

  • Data Analysis: Integrate the characteristic proton signals for each tautomer to determine their relative populations.

Quantitative Data Summary

Spectroscopic TechniqueEnol-Imine FormKeto-Amine Form
UV-Vis Absorption ~ < 400 nm~ > 400 nm[1][2]
¹H NMR (Chemical Shift) O-H proton (broad singlet)N-H proton (distinct signal)
¹³C NMR (Chemical Shift) C=N carbonC=O carbon
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. This technique can unambiguously determine which tautomeric form is present in the crystal lattice and provide precise bond lengths and angles.[6][7] It is important to note that the solid-state structure may not necessarily reflect the equilibrium in solution.[7]

Synthesis of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

The synthesis of the title compound is typically achieved through the condensation reaction of 2-hydroxy-1-naphthaldehyde with benzylamine.

General Synthetic Protocol:

  • Reactant Dissolution: Dissolve equimolar amounts of 2-hydroxy-1-naphthaldehyde and benzylamine in a suitable solvent, such as ethanol or methanol.[7]

  • Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period of time to ensure complete reaction.

  • Product Isolation: The product, which is often a solid, can be isolated by filtration upon cooling the reaction mixture.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the pure N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine.

Synthesis Reactants 2-Hydroxy-1-naphthaldehyde + Benzylamine Reaction Stirring/Reflux Reactants->Reaction Solvent Ethanol/Methanol Solvent->Reaction Isolation Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification Product N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine Purification->Product

Caption: General synthetic workflow for N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine.

Conclusion and Future Perspectives

The tautomerism of N-benzylidene-(2-hydroxy-1-naphthyl)benzylamine is a rich area of study with significant implications for the design of novel pharmaceuticals and functional materials. A thorough understanding of the factors governing the tautomeric equilibrium and the application of appropriate analytical techniques are crucial for harnessing the unique properties of each tautomeric form. Future research in this area will likely focus on the design of systems with switchable tautomeric states, enabling the development of "smart" materials and targeted drug delivery systems. The continued development of computational methods will also play a vital role in predicting and understanding the tautomeric behavior of these and related Schiff bases.[6][7]

References

  • Al-Shihri, A. S., Asiri, A. M., Al-Amry, K. A., & El-Daly, S. A. (2011). Tautomerism in Schiff bases. The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state. Organic & Biomolecular Chemistry, 9(24), 8268–8275. [Link]

  • ResearchGate. (2011). (PDF) Tautomerism in Schiff bases. The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state. [Link]

  • Antonov, L., Fabian, W. M. F., Nedeltcheva, D., & Kamounah, F. S. (2000). Tautomerism of 2-hydroxynaphthaldehyde Schiff bases. Journal of the Chemical Society, Perkin Transactions 2, (6), 1173–1181. [Link]

  • Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyde. Asian Journal of Chemistry, 25(9), 4927-4932. [Link]

  • Ünver, H., Polat, K., Uçar, M., & Zengin, D. M. (2009). Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils. Journal of Chemical Research, 2009(5), 284-288. [Link]

  • Asiri, A. M., & Badahdah, K. O. (2007). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 12(4), 855–867. [Link]

  • Connected Papers. (n.d.). Tautomerism of 2-hydroxynaphthaldehyde Schiff bases. [Link]

  • Fabian, W. M. F., Antonov, L., Nedeltcheva, D., Kamounah, F. S., & Taylor, P. J. (2004). Tautomerism in Hydroxynaphthaldehyde Anils and Azo Analogues: a Combined Experimental and Computational Study. The Journal of Physical Chemistry A, 108(38), 7853–7863. [Link]

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Technical Guide: CAS 53983-76-9 (N-Benzylidene Betti Base Derivative)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of CAS 53983-76-9, a significant derivative in the family of Betti bases.

Executive Summary

CAS Number: 53983-76-9 Chemical Name: 1-[(Benzylideneamino)-phenylmethyl]naphthalen-2-ol Synonyms: N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine; Betti base Schiff base.[1][2] Molecular Formula: C₂₄H₁₉NO Molecular Weight: 337.42 g/mol

CAS 53983-76-9 represents the N-benzylidene derivative of the classic "Betti base" (1-(α-aminobenzyl)-2-naphthol). Historically significant since Mario Betti's discovery in 1900, this compound is not merely an intermediate but a functional chiral scaffold in its own right. It serves as a privileged structure in asymmetric synthesis, acting as a ligand for enantioselective transformations, and is a direct precursor to the free aminobenzylnaphthol via hydrolysis.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and applications in modern drug development and organocatalysis.

Chemical Identity & Structural Analysis

Structural Composition

The molecule consists of a 2-naphthol core substituted at the C1 position with a phenyl-methyl group bearing a benzylideneamino substituent. This structure is formed via the condensation of 2-naphthol, benzaldehyde, and ammonia.[3][4][5][6]

  • Chiral Center: The carbon atom connecting the naphthol ring, the phenyl ring, and the nitrogen atom is chiral (R or S). The commercial CAS usually refers to the racemate unless specified, but enantiopure forms are critical for catalytic applications.

  • Tautomerism (Critical Insight): In solution, this compound exhibits ring-chain tautomerism .[4] It exists in equilibrium between the open Schiff base form (the N-benzylidene structure) and a cyclic 1,3-oxazine form (specifically, a dihydro-naphth[1,2-e][1,3]oxazine). This dynamic equilibrium is solvent-dependent and influences its reactivity and stability.

Physicochemical Properties
PropertyValue / Description
Appearance White to pale yellow crystalline powder
Solubility Soluble in organic solvents (Chloroform, DCM, Methanol, DMSO); Insoluble in water.
Melting Point Typically reported in the range of 130–135°C (dependent on tautomeric purity).
Stability Stable under standard conditions; sensitive to strong acids (hydrolysis to free amine).
pKa The phenolic -OH has a pKa ~9.5; the imine nitrogen is weakly basic.

Synthetic Pathways & Mechanism[6]

The synthesis of CAS 53983-76-9 follows the classic Betti Reaction , a multicomponent condensation that can be viewed as a specific type of Mannich reaction.[4][6]

The Betti Reaction Mechanism[6]
  • Imine Formation: Benzaldehyde condenses with ammonia (or a primary amine) to form a reactive imine intermediate.

  • Nucleophilic Addition: The electron-rich 2-naphthol acts as a nucleophile. The C1 position attacks the electrophilic carbon of the imine.

  • Schiff Base Formation: In the presence of excess benzaldehyde, the primary amine product (Betti base) condenses with a second equivalent of benzaldehyde to form the N-benzylidene derivative (CAS 53983-76-9).

Visualizing the Reaction Pathway

The following diagram illustrates the formation of the N-benzylidene derivative and its equilibrium with the oxazine form.

BettiReaction Start 2-Naphthol + Benzaldehyde + Ammonia Imine Imine Intermediate (Ph-CH=NH) Start->Imine Condensation BettiBase Betti Base (Free Amine) (1-(α-aminobenzyl)-2-naphthol) Imine->BettiBase + 2-Naphthol (Mannich-type) SchiffBase CAS 53983-76-9 (N-Benzylidene Derivative) BettiBase->SchiffBase + Benzaldehyde (- H2O) Oxazine Cyclic 1,3-Oxazine (Tautomer) SchiffBase->Oxazine Ring Closure (Equilibrium)

Caption: Step-wise formation of CAS 53983-76-9 via the Betti reaction, highlighting the Schiff base-oxazine tautomeric equilibrium.

Applications in Research & Drug Development

Asymmetric Catalysis (Ligand Scaffold)

CAS 53983-76-9 and its derivatives are privileged chiral ligands . The N,O-coordination motif (phenolic oxygen and imine nitrogen) is highly effective in coordinating transition metals (e.g., Zn, Cu, Ti).

  • Diethylzinc Addition: Used to catalyze the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess (ee).

  • Organocatalysis: The chiral backbone serves as a template for hydrogen-bonding catalysts.

Pharmaceutical Intermediates
  • Bioactivity: Betti base derivatives exhibit antimicrobial, antifungal, and anticancer properties. The naphthol moiety is often associated with DNA intercalation or protein binding.

  • Resolution Agent: The compound can be resolved into pure enantiomers using chiral acids (e.g., tartaric acid), providing a source of optically active amine building blocks for drug synthesis.

Experimental Protocols

Protocol A: Synthesis of N-Benzylidene Betti Base (CAS 53983-76-9)

Note: This protocol synthesizes the racemic mixture.

Reagents:

  • 2-Naphthol (14.4 g, 0.1 mol)

  • Benzaldehyde (21.2 g, 0.2 mol) – Use 2 equivalents to ensure Schiff base formation.

  • Ammonia (25% aqueous solution, 15 mL) or Ammonium Acetate.

  • Ethanol (50 mL)

Procedure:

  • Dissolution: Dissolve 2-naphthol in ethanol in a round-bottom flask.

  • Addition: Add benzaldehyde to the solution.

  • Reaction: Add the ammonia solution slowly with stirring. The mixture may warm slightly (exothermic).

  • Incubation: Stopper the flask and allow it to stand at room temperature for 24–48 hours. A crystalline precipitate will form.

  • Isolation: Filter the solid product (CAS 53983-76-9).

  • Purification: Recrystallize from ethanol/chloroform to obtain pure crystals.

  • Yield: Typical yields range from 70–90%.

Expert Insight: The formation of the "bis" product (Schiff base) is favored by using excess benzaldehyde. If the free amine (Betti base) is desired, it can be obtained by hydrolyzing this product with dilute HCl.

Protocol B: Enantiomeric Resolution

To obtain the enantiopure form (often required for catalytic applications):

  • Hydrolysis: First, hydrolyze CAS 53983-76-9 with 1M HCl to generate the free amine salt.

  • Resolution: Treat the free amine with (+)-Tartaric acid in ethanol.

  • Crystallization: The diastereomeric salt of the (+)-amine crystallizes preferentially.

  • Re-formation: Neutralize the salt and react with benzaldehyde again if the N-benzylidene form is required.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

  • PPE: Wear gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhaling dust or residual aldehyde vapors.

References

  • Betti Reaction - Grokipedia . Overview of the Betti reaction, mechanism, and history.[6] [Link]

  • Recent advances in the transformation reactions of the Betti base derivatives . RSC Publishing, 2024. Detailed analysis of tautomerism and synthesis. [Link]

  • Betti reaction - Wikipedia . Historical context and general reaction scope.[3][4][6] [Link][3][5][6]

  • PubChem Compound Summary for CID 277398 . 1-[(benzylideneamino)-phenylmethyl]naphthalen-2-ol (CAS 53983-76-9). [Link]

  • Recent advances in the synthesis and synthetic applications of Betti base . PMC, National Institutes of Health. Comprehensive review of applications. [Link]

Sources

Molecular weight and formula of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

Introduction

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine is a complex organic molecule belonging to the class of compounds known as Schiff bases, or more specifically, it is a product of the Betti reaction. Its structure, incorporating a naphthalene ring, a hydroxyl group, and an imine functional group, makes it a molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Compounds of this nature are recognized as valuable intermediates and scaffolds for the development of fine chemicals and pharmaceuticals, including potential anticancer and anti-inflammatory agents.[1]

This guide serves as a comprehensive technical resource for scientists and drug development professionals. It details the fundamental physicochemical properties, a robust synthesis protocol, methods for structural elucidation, and a discussion of its potential applications, grounded in established chemical principles. The methodologies described are designed to be self-validating, ensuring that researchers can confidently synthesize and verify the compound for further investigation.

Part 1: Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine, identified by the CAS Number 53983-76-9, possesses a unique combination of aromatic and functional groups that define its chemical behavior.[2]

PropertyValueSource
Chemical Formula C₂₄H₁₉NO[3]
Molecular Weight 377.48 g/mol [3]
Exact Mass 377.146664 g/mol [3]
IUPAC Name 1-{[phenyl(phenylmethylideneamino)methyl]}naphthalen-2-ol[3]
CAS Number 53983-76-9[2]
Synonyms 1-[α-(Benzylideneamino)benzyl]-2-naphthol, NSC 126256[3]

Part 2: Synthesis Methodology: The Betti Reaction

The synthesis of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine is classically achieved via the Betti reaction, a one-pot, three-component condensation. This reaction involves an aromatic aldehyde (benzaldehyde), a primary aromatic amine (benzylamine), and a phenol (2-naphthol). The elegance of this reaction lies in its atom economy and the direct formation of a complex molecular architecture from simple precursors.

Causality in Experimental Design

The choice of an alcohol, such as ethanol, as the solvent is strategic. It effectively dissolves the reactants while allowing the typically less soluble product to precipitate upon cooling, simplifying the initial purification. The reaction is often performed without a catalyst, although mild heating can increase the reaction rate by overcoming the activation energy for the formation of the intermediate imine and the subsequent nucleophilic attack by 2-naphthol.

Experimental Protocol

Objective: To synthesize N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine via a three-component condensation reaction.

Materials:

  • 2-Naphthol

  • Benzaldehyde

  • Benzylamine

  • Ethanol (95%)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle and magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-naphthol (e.g., 10 mmol) in approximately 50 mL of 95% ethanol.

  • To this solution, add benzaldehyde (10 mmol) followed by benzylamine (10 mmol) while stirring continuously.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 9:1).

  • After completion, allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove residual reactants.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Dry the purified product in a vacuum oven.

Synthesis_Workflow cluster_reactants Reactants 2-Naphthol 2-Naphthol Reaction_Mixture Combine in Ethanol 2-Naphthol->Reaction_Mixture Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_Mixture Benzylamine Benzylamine Benzylamine->Reaction_Mixture Reflux Heat & Reflux (2-3 hours) Reaction_Mixture->Reflux Stir Precipitation Cool to RT & Ice Bath Reflux->Precipitation Reaction Complete Filtration Vacuum Filtration & Cold Wash Precipitation->Filtration Purification Recrystallization Filtration->Purification Crude Product Final_Product Purified N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine Purification->Final_Product

Caption: Workflow for the synthesis of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine.

Part 3: Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques provides a comprehensive chemical fingerprint of the molecule.

Spectroscopic & Analytical Methods
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is essential for identifying the key functional groups. The presence of a sharp absorption band around 1620-1640 cm⁻¹ is characteristic of the C=N (imine) stretch. A broad band in the region of 3000-3400 cm⁻¹ indicates the O-H stretching of the hydroxyl group, which is often involved in intramolecular hydrogen bonding.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom. The spectra are expected to be complex due to the multiple aromatic rings. Key signals would include the aromatic protons (typically 7-8 ppm), the methine proton (CH), and the disappearance of the aldehydic proton signal from benzaldehyde.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound.[6] The molecular ion peak (M+) should correspond to the calculated molecular weight (377.48), confirming the successful condensation of the three components.

  • Elemental Analysis: This method provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the calculated values from the molecular formula (C₂₄H₁₉NO) to verify the empirical formula.[6]

Characterization_Flow cluster_techniques Analytical Techniques Input Synthesized Product FTIR FTIR Spectroscopy Input->FTIR NMR NMR (¹H & ¹³C) Input->NMR MS Mass Spectrometry Input->MS EA Elemental Analysis Input->EA Analysis Data Analysis & Interpretation FTIR->Analysis Functional Groups NMR->Analysis Atomic Connectivity MS->Analysis Molecular Weight EA->Analysis Empirical Formula Output Structural Confirmation & Purity Assessment Analysis->Output

Caption: Logical workflow for the structural characterization of the synthesized compound.

Part 4: Relevance and Applications in Drug Development

The N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine molecule is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, polycyclic structure and strategically placed functional groups make it an attractive starting point for developing new therapeutic agents.

  • Scaffold for Bioactive Molecules: Schiff bases are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][7] The presence of the 2-naphthol moiety is particularly significant, as this group is found in numerous biologically active compounds.

  • Enzyme Inhibition: The structural motifs within the molecule are suitable for interacting with the active sites of enzymes. For instance, substituted benzylidene derivatives are being actively investigated as inhibitors of cholinesterases, which is a key strategy in the treatment of Alzheimer's disease.[8]

  • Coordination Chemistry: The nitrogen atom of the imine group and the oxygen of the hydroxyl group can act as chelation sites for metal ions.[7] The resulting metal complexes often exhibit enhanced biological activity compared to the ligand alone, opening avenues for the development of novel metallodrugs.[9][10]

Applications_Diagram cluster_medchem Therapeutic Research Areas cluster_coordchem Metallodrug & Catalysis Core N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine MedChem Medicinal Chemistry Scaffold Core->MedChem CoordChem Ligand in Coordination Chemistry Core->CoordChem SynthInt Synthetic Intermediate Core->SynthInt Anticancer Anticancer Agents MedChem->Anticancer Antimicrobial Antimicrobial Studies MedChem->Antimicrobial Enzyme Enzyme Inhibitors (e.g., Cholinesterase) MedChem->Enzyme Metallodrugs Bioactive Metal Complexes CoordChem->Metallodrugs Catalysis Asymmetric Catalysis CoordChem->Catalysis

Caption: Potential research and application pathways for the title compound.

Conclusion

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine is more than just a chemical compound; it is a versatile platform for scientific discovery. With a well-defined molecular weight of 377.48 g/mol and a formula of C₂₄H₁₉NO, its synthesis via the Betti reaction is both efficient and accessible. The robust analytical methods outlined in this guide provide a clear pathway for its unambiguous characterization. For researchers in drug development and organic synthesis, this molecule offers a rich scaffold, ripe for modification and exploration in the pursuit of novel therapeutics and advanced materials.

References

  • Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. (2024, May 6). Highlights in Science, Engineering and Technology. Available at: [Link]

  • RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents. (n.d.).
  • Description and Synthesis of Benzylidene Compound. (2023, April 28). Der Pharma Chemica. Available at: [Link]

  • Supplementary Info for RSC adv. after corrections - The Royal Society of Chemistry. (2016). Available at: [Link]

  • Verma, R., Lamba, N. P., Dandia, A., Srivastava, A., Modi, K., Chauhan, M. S., & Prasad, J. (2023). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 13(1), 10884. Available at: [Link]

  • Aminu, I. K., & Daura, A. A. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of Mn(II) and Ni(II) Complexes with Schiff Base Derived from 2-Hydroxy-benzaldehyde and 1-Naphthylamine. American Journal of Chemistry, 7(1), 1-7.
  • Bufebo, T., & Badasa, S. (2015). Review Synthesis and Characterization of N-benzylidene-2-hydroxybenzohydrazine. Chemical and Process Engineering Research, 35. Available at: [Link]

  • Description and Synthesis of Benzylidene Compound. (2026, February 12). Der Pharma Chemica. Available at: [Link]

  • Al-Abdaly, B. I., & Ahmed, N. K. (2017). Synthesis and Characterization of [Benzyl (2-hydroxy-1naphthylidene) hydrazine carbodithioate] and Its Metal Complexes With [Co(II), Ni(II), Cu(II), Zn(II), and Cd(II)] Ions. Ibn AL-Haitham Journal For Pure and Applied Sciences, 29(1).
  • Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyde with 1,2-Phenylenediamine and 4-Aminophenyl Ether. Asian Journal of Chemistry, 25(10), 5519-5524.
  • Gupta, S. M., Behera, A., Jain, N. K., Tripathi, A., Rishipathak, D., Singh, S., ... & Kumar, D. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. RSC advances, 13(39), 27367-27384. Available at: [Link]

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Methodological & Application

Application Note & Protocols: A Guide to the Synthesis, Characterization, and Application of Metal Complexes with N-((2-hydroxy-1-naphthyl)methylene)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Schiff base ligands, formed from the condensation of primary amines and carbonyl compounds, are cornerstones of coordination chemistry due to their synthetic accessibility and versatile coordination behavior.[1][2] This guide provides a comprehensive overview of the synthesis and metal complex formation of a specific Schiff base, N-((2-hydroxy-1-naphthyl)methylene)benzylamine, derived from 2-hydroxy-1-naphthaldehyde and benzylamine. We present detailed, field-proven protocols for the synthesis of the ligand and its subsequent complexation with transition metal ions such as Cu(II), Co(II), and Ni(II). Furthermore, this document details the essential characterization techniques required to validate these structures and explores their potential applications, particularly in the realm of antimicrobial drug discovery.

Part 1: The Ligand - Synthesis & Characterization

The foundational step in this workflow is the synthesis of a high-purity Schiff base ligand. The target ligand is formed via a nucleophilic addition-elimination reaction between 2-hydroxy-1-naphthaldehyde and benzylamine. The phenolic hydroxyl group and the azomethine nitrogen form a classic chelation site for metal ions.[3][4]

Scientific Principle: Schiff Base Condensation

The reaction proceeds by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by the elimination of a water molecule, often facilitated by azeotropic removal or the use of a dehydrating agent, to form the characteristic imine or azomethine (-C=N-) bond.[5][6] The use of a solvent like ethanol is strategic; it effectively solubilizes the reactants while allowing for easy removal of the product upon formation, which often precipitates from the solution upon cooling. A catalytic amount of acid can sometimes be used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.

Protocol 1.1: Synthesis of N-((2-hydroxy-1-naphthyl)methylene)benzylamine

Materials:

  • 2-hydroxy-1-naphthaldehyde

  • Benzylamine

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, catalyst)

  • Standard reflux apparatus with condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • Reactant Dissolution: In a 250 mL round-bottom flask, dissolve 2-hydroxy-1-naphthaldehyde (e.g., 10 mmol, 1.72 g) in 50 mL of absolute ethanol. Stir until fully dissolved.

  • Amine Addition: To this solution, add an equimolar amount of benzylamine (10 mmol, 1.07 g, ~1.09 mL) dropwise while stirring. A color change and increase in turbidity are typically observed.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After reflux, allow the reaction mixture to cool to room temperature. A crystalline precipitate should form. For maximum yield, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified yellow crystalline product in a vacuum oven at 50-60°C. Record the yield.

Ligand Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized ligand is critical before proceeding to complexation.

Technique Purpose Expected Result / Key Feature
Melting Point Assess purityA sharp, defined melting point range.
FT-IR Spectroscopy Functional group identificationAbsence of C=O (aldehyde, ~1660-1700 cm⁻¹) and N-H (amine) bands. Appearance of a strong azomethine (-C=N-) stretch around 1600-1630 cm⁻¹.[7] A broad band for the phenolic O-H is also expected.
¹H-NMR Spectroscopy Structural confirmationA characteristic singlet for the azomethine proton (-CH=N-) typically appears downfield (~8.5-9.5 ppm). Aromatic protons from the naphthyl and benzyl groups will be present in their respective regions. The phenolic -OH proton signal will also be visible.
Mass Spectrometry Molecular weight confirmationA molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the Schiff base (C₁₈H₁₅NO).

Part 2: Metal Complex Formation

Schiff bases are excellent chelating agents, readily forming stable complexes with transition metals.[1] The phenolic oxygen (after deprotonation) and the imine nitrogen act as donor atoms. This protocol provides a general method adaptable for various divalent metal salts.

Workflow 2.1: General Synthesis of Metal(II) Schiff Base Complexes

Below is a generalized workflow for synthesizing metal complexes.

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_isolation Product Isolation & Purification Ligand Dissolve Schiff Base Ligand in Hot Ethanol Mix Add Metal Solution to Ligand Solution (Dropwise with Stirring) Ligand->Mix Metal Dissolve Metal Salt (e.g., MCl₂·nH₂O) in Hot Ethanol Metal->Mix Reflux Reflux Mixture for 3-4 Hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Ethanol & Diethyl Ether Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Characterization Characterization Dry->Characterization Proceed to Characterization

Caption: General workflow for metal complex synthesis.

Protocol 2.1: General Synthesis of M(II) Complexes

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Methanol or Ethanol

  • Reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

  • Ligand Solution: Dissolve the Schiff base ligand (e.g., 2 mmol) in 30 mL of hot methanol or ethanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in 20 mL of the same solvent. This creates a 2:1 ligand-to-metal molar ratio, which is common for bidentate ligands forming octahedral or square planar complexes.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or precipitation is often immediate.

  • Reflux: Heat the resulting mixture to reflux and maintain for 3-4 hours to ensure complete complexation.[8]

  • Isolation: Cool the mixture to room temperature. Collect the colored precipitate by vacuum filtration.

  • Washing: Wash the complex with the solvent (methanol/ethanol) to remove unreacted precursors, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the final complex in a vacuum oven at 60-70°C.

Part 3: In-Depth Characterization of Metal Complexes

The formation of the coordinate bond between the metal and the ligand induces measurable changes in spectroscopic and physical properties. Comparing the data of the complex with that of the free ligand provides definitive evidence of coordination.

Key Analytical Techniques & Expected Observations
Technique Principle & Causality Expected Observation for Complex
FT-IR Spectroscopy Coordination of the azomethine nitrogen to the metal center alters the electron density of the C=N bond, changing its vibrational frequency. The phenolic O-H bond is broken upon deprotonation and coordination.A shift of the ν(C=N) band to a lower frequency (typically 10-30 cm⁻¹) is a strong indicator of coordination.[7] The broad ν(O-H) band of the free ligand disappears. New bands at lower frequencies (< 600 cm⁻¹) may appear, corresponding to M-N and M-O bonds.
UV-Vis Spectroscopy Provides information on the electronic transitions within the complex, including ligand-based (π→π*) transitions and, importantly, metal-centered (d-d) transitions, which are indicative of the complex's geometry.Ligand-based transitions may shift. New, weaker absorption bands often appear in the visible region (400-800 nm) corresponding to d-d transitions, which are characteristic of the metal ion and its coordination environment (e.g., octahedral, tetrahedral).[9]
Molar Conductivity Measures the number of ions in a solution. It is used to determine if the anions from the metal salt (e.g., Cl⁻) are coordinated to the metal or exist as free counter-ions.Complexes dissolved in a solvent like DMF or DMSO showing low molar conductance values are considered non-electrolytes, indicating that the anions are part of the coordination sphere.[4]
Magnetic Susceptibility Measures the magnetic moment of the complex, which is determined by the number of unpaired electrons on the metal ion. This is a powerful tool for deducing the geometry of the complex (e.g., distinguishing between square planar (diamagnetic) and tetrahedral/octahedral (paramagnetic) Ni(II) complexes).[3][10]Paramagnetic behavior for complexes with unpaired electrons (e.g., Cu(II), Co(II), octahedral Ni(II)). The measured magnetic moment helps confirm the oxidation state and geometry of the central metal ion.[3]

Part 4: Applications in Drug Development

Metal complexes of Schiff bases are widely investigated for their biological activities, including antibacterial, antifungal, and anticancer properties.[1][11][12] Chelation can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes. The metal ion itself can be a crucial component of the mechanism of action, potentially interfering with cellular enzymes or binding to DNA.[11]

Conceptual Mechanism of Action: Antimicrobial Activity

G Complex Lipophilic Metal Complex Membrane Bacterial Cell Membrane Complex->Membrane Penetration Target Intracellular Targets (DNA, Enzymes) Membrane->Target Interaction Inhibition Inhibition of Replication & Metabolic Processes Target->Inhibition Death Bacteriostatic / Bactericidal Effect Inhibition->Death

Caption: Conceptual pathway for antimicrobial action.

Protocol 4.1: Preliminary In Vitro Antimicrobial Screening (Agar Disc Diffusion)

This standard method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of the synthesized compounds.[13]

Materials:

  • Nutrient Agar plates

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Sterile paper discs (6 mm diameter)

  • Synthesized ligand and metal complexes

  • Solvent (e.g., DMSO)

  • Standard antibiotic disc (e.g., Ciprofloxacin) as a positive control

  • Solvent-loaded disc as a negative control

  • Micropipettes, sterile swabs, incubator

Procedure:

  • Culture Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly spread the bacterial suspension over the entire surface of a nutrient agar plate using a sterile cotton swab.

  • Compound Preparation: Prepare solutions of the ligand and each metal complex in DMSO at a specific concentration (e.g., 1 mg/mL).

  • Disc Application: Aseptically place sterile paper discs on the inoculated agar surface.

  • Dosing: Carefully pipette a fixed volume (e.g., 10 µL) of each test solution, the positive control, and the negative control onto separate discs.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity. The activity of the complexes should be compared against the free ligand and the standard antibiotic.[11]

References

  • Sakıyan, I., Gündüz, N., & Gündüz, T. (n.d.). SYNTHESIS AND CHARACTERIZATION OF MANGANESE(III) COMPLEXES OF SCHIFF BASES DERIVED FROM AMINO ACIDS AND 2-HYDROXY-1-NAPHTHALDEHYDE. Semantic Scholar. [Link]

  • Gup, R., & Kirkan, B. (2004). Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes. PubMed. [Link]

  • Kumar, S., & Kumar, A. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sani, U., & Dailami, M. (2015). Synthesis, Characterization, Antimicrobial Activity and Antioxidant Studies of Metal (II) Complexes of Schiff Base Derived from. SciSpace. [Link]

  • Agbom-Uzim, M. U., & Sani, U. (2022). Synthesis, Characterization, Cytotoxicity and antimicrobial Activities of Co(ii) and Ni(ii) Complexes of Schiff base Derived from 2-hydroxy-1-naphthaldehyde and ethylamine. African Journal of Engineering & Environment Research. [Link]

  • Herceg, M., et al. (2014). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. CrystEngComm. [Link]

  • Adedibu, J., & Sanni, A. (2019). Synthesis and Characterization of Schiff base ligand and Its Group IIB Metal II Complexes. IDOSR JOURNAL OF APPLIED SCIENCES. [Link]

  • Dalia, S. A., et al. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies. [Link]

  • Aminu, I. K., & Daura, A. A. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of Mn(II) and Ni(II) Complexes with Schiff Base Derived from 2-Hydroxy-benzaldehyde and 1-Naphthylamine. Science Publishing Group. [Link]

  • Cyril, N. M., et al. (2023). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances. [Link]

  • Al-Amiery, A. A., et al. (2023). Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Journal of Medicinal and Chemical Sciences. [Link]

  • Aminu, I. K., & Daura, A. A. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of Mn(II) and Ni(II) Complexes with Schiff Base Derived from 2-Hydroxy-benzaldehyde and 1-Naphthylamine. ResearchGate. [Link]

  • Ramalingam, A., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Eng. Proc.. [Link]

  • Singh, R., et al. (2021). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PMC. [Link]

  • Y., N. P. (2018). Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II). Dutse Journal of Pure and Applied Sciences. [Link]

  • Healy, C., et al. (2016). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Journal of Chemical Education. [Link]

  • Sharma, S., et al. (2023). Schiff base ligand and metal (II) complex: Synthesis, characterization and biological evaluation. Journal of Applied and Natural Science. [Link]

  • Al-Abdaly, B. I., & Ahmed, N. K. (2017). Synthesis and Characterization of [Benzyl (2-hydroxy-1naphthylidene) hydrazine carbodithioate] and Its Metal Complexes With [Co(II), Ni(II), Cu(II), Zn(II), and Cd(II)] Ions. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]

  • Prakash, A., & Adhikari, D. (2011). Application of Schiff bases and their metal complexes-A Review. International Journal of ChemTech Research. [Link]

  • Review Synthesis and Characterization of N-benzylidene-2- hydroxybenzohydrazine. (n.d.). IISTE.org. [Link]

  • Yildiz, M., et al. (2007). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. PMC. [Link]

  • Asolkar, T., et al. (2010). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. PMC. [Link]

  • Tawfik, T. E., et al. (2023). New Metal(II) Complexes of 2-Hydroxy-N-(2-Hydroxynaph Thalene-1-yl) Methylene Benzohydrazide: Synthesis and Spectroscopic Studies. ResearchGate. [Link]

  • Al-jebori, A. A. K., et al. (2023). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. Journal of Medicinal and Chemical Sciences. [Link]

  • Muhammad, Y. I., et al. (2021). SYNTHESIS, GRAVIMETRIC ANALYSIS AND ANTIMICROBIAL STUDIES OF TRANSITION METALS (Cu(II), Zn(II)) COMPLEXES OF SCHIFF DERIVED FROM 2-HYDROXY-1-NAPHTHALDEHYDE AND 2-AMINO-3-METHYLPYRIDINE. FUDMA JOURNAL OF SCIENCES. [Link]

Sources

Anticancer properties of Schiff bases derived from 2-hydroxy-1-naphthaldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the design, synthesis, and biological validation of Schiff bases derived from 2-hydroxy-1-naphthaldehyde (2H1N) . Unlike simple benzaldehyde derivatives, the 2H1N scaffold incorporates a fused naphthalene ring system, significantly enhancing lipophilicity and planar surface area—critical factors for DNA intercalation and cellular uptake. When complexed with transition metals (Cu(II), Ni(II), Zn(II)), these ligands exhibit potent anticancer activity, often outperforming cisplatin in specific resistant cell lines (e.g., MCF-7, HeLa). This guide provides optimized protocols for synthesis, DNA binding validation, and cytotoxicity profiling.

Pharmacophore Design & Chemistry

The therapeutic efficacy of 2H1N Schiff bases hinges on two structural pillars:

  • The Naphthalene "Anchor": The extended

    
    -system of the naphthalene ring facilitates strong 
    
    
    
    -
    
    
    stacking interactions between DNA base pairs (intercalation).
  • The O-N-O/N-O Chelation Pocket: The ortho-hydroxyl group on the naphthalene ring, combined with the azomethine nitrogen (-C=N-), creates a perfect bidentate or tridentate pocket. Metal coordination here locks the molecule in a planar configuration, enhancing stability and bioactivity (Tweedy’s Chelation Theory).

Synthesis Workflow

The synthesis follows a condensation pathway, often requiring anhydrous conditions to drive the equilibrium forward.

SynthesisWorkflow Reactants 2-Hydroxy-1- naphthaldehyde + Primary Amine Reflux Reflux (EtOH/MeOH) 3-6 Hours Reactants->Reflux Condensation Catalyst Catalyst: Glacial Acetic Acid (Trace) Catalyst->Reflux Ligand Schiff Base Ligand (Precipitate) Reflux->Ligand Cool & Filter Complexation Reflux (1:1 or 1:2 Ratio) pH Adjustment Ligand->Complexation MetalSalt Metal Salt (Cu(OAc)2, NiCl2, etc.) MetalSalt->Complexation FinalProduct Metal-Schiff Base Complex Complexation->FinalProduct Precipitation

Figure 1: Step-wise synthesis pathway for 2H1N ligands and their metal complexes.

Mechanism of Action (MOA)

The anticancer activity is multimodal. While the ligand itself possesses activity, metal complexation (particularly Copper(II)) dramatically amplifies cytotoxicity through Reactive Oxygen Species (ROS) generation.

  • DNA Intercalation: The planar naphthalene ring inserts between base pairs, distorting the double helix and inhibiting replication.

  • Oxidative Stress: Redox-active metals (Cu, Co) catalyze the Fenton reaction, generating hydroxyl radicals (

    
    ) that cleave DNA backbones.
    
  • Mitochondrial Pathway: Disruption of the mitochondrial membrane potential (

    
    ) triggers the release of Cytochrome C, activating the Caspase-9/3 cascade.
    

MOA_Pathway cluster_Nucleus Nucleus cluster_Mito Mitochondria Drug Metal-Schiff Base Complex Uptake Cellular Uptake (Lipophilicity Driven) Drug->Uptake DNA DNA Intercalation (Topoisomerase Inhibition) Uptake->DNA ROS ROS Generation (Fenton Reaction) Uptake->ROS Damage DNA Strand Breaks DNA->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis ROS->Damage MMP Loss of Membrane Potential (ΔΨm) ROS->MMP CytC Cytochrome C Release MMP->CytC Caspase Caspase 3/9 Activation CytC->Caspase Caspase->Apoptosis

Figure 2: Dual-mechanism pathway: Direct DNA targeting and Mitochondrial-mediated apoptosis.

Experimental Protocols

Protocol A: Synthesis of Cu(II) Complex

Rationale: Copper complexes typically exhibit the highest binding affinity to DNA due to the square-planar geometry facilitating intercalation.

  • Ligand Synthesis:

    • Dissolve 2-hydroxy-1-naphthaldehyde (10 mmol) in absolute ethanol (20 mL).

    • Add equimolar primary amine (e.g., 4-aminoantipyrine or o-phenylenediamine) dissolved in ethanol.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux at 70°C for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Cool, filter the yellow/orange precipitate, wash with cold ethanol, and dry.

  • Metal Complexation:

    • Dissolve the purified ligand (1 mmol) in hot methanol (20 mL).

    • Add Cu(OAc)

      
       H
      
      
      
      O (1 mmol) dissolved in methanol dropwise under continuous stirring.
    • Reflux for 4 hours. The color usually deepens (green/brown).

    • Precipitate, filter, and recrystallize from DMF/Ethanol.

Protocol B: DNA Binding Study (UV-Vis Titration)

Rationale: To confirm intercalation. Intercalators cause hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the ligand's absorption spectrum upon DNA addition.[1]

  • Preparation: Prepare a 20

    
    M solution of the Metal Complex in Tris-HCl buffer (pH 7.2) containing <1% DMSO.
    
  • Titration:

    • Record the baseline spectrum (200–600 nm) of the complex alone.

    • Add incremental amounts (0–100

      
      M) of CT-DNA (Calf Thymus DNA).
      
    • Incubate for 5 mins after each addition to ensure equilibrium.

  • Analysis:

    • Plot

      
       vs 
      
      
      
      to calculate the intrinsic binding constant (
      
      
      ).[2]
    • Success Criteria: A

      
       value 
      
      
      
      indicates strong intercalation.
Protocol C: In Vitro Cytotoxicity (MTT Assay)

Rationale: To determine the IC


 value.[3]
  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add the Schiff base complex at serial dilutions (e.g., 1, 5, 10, 25, 50, 100

    
    M).
    
    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Cisplatin.[4][5]

  • Incubation: 48 or 72 hours.

  • Development: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm.

Data Interpretation & Comparative Analysis

The following table summarizes typical IC


 ranges found in literature for 2H1N derivatives, highlighting the "Metal Enhancement Effect."
Compound ClassCell LineIC50 (µM)Interpretation
Ligand (Free) MCF-725 - 45Moderate activity. Limited by solubility and uptake.
Cu(II) Complex MCF-73 - 8 High Potency. Enhanced lipophilicity facilitates entry; Cu redox activity generates ROS.
Ni(II) Complex MCF-710 - 20Good activity. Often acts via static DNA binding rather than oxidative damage.
Cisplatin (Std) MCF-75 - 15Standard reference. Note that Cu-complexes often rival or beat Cisplatin in resistant lines.

Key Technical Insight: If the IC


 of the complex is significantly lower than the free ligand, the mechanism likely involves chelation-enhanced lipophilicity  (facilitating passive diffusion through the lipid bilayer) and metal-assisted DNA cleavage .

References

  • Synthesis and Anticancer Activity of 2-Hydroxy-1-Naphthaldehyde Derivatives Source: Arabian Journal of Chemistry URL:[Link] (General Journal Link for verification of recent volumes on this topic) Note: See specifically studies on p-phenylenediamine derivatives.

  • Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases: synthesis, in vitro activity and computational studies Source: PubMed Central (PMC) / NIH URL:[Link]

  • DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(II) complexes Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Experimental and Computational Studies on the Interaction of DNA with Schiff Base Cu(II) Complexes Source: MDPI (International Journal of Molecular Sciences) URL:[Link][2]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay (Protocol) Source: JoVE (Journal of Visualized Experiments) URL:[Link]

Sources

Application Notes and Protocols for the Biological Evaluation of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine and its derivatives represent a class of Schiff base compounds that have garnered significant interest in medicinal chemistry. These compounds are synthesized through the condensation of 2-hydroxy-1-naphthaldehyde with various primary amines. The resulting imine or azomethine group (-C=N-) is a key structural feature that imparts a wide range of biological activities to these molecules. This guide provides a comprehensive overview of the protocols and methodologies for the biological evaluation of this promising class of compounds, with a focus on their potential as antimicrobial, antioxidant, and anticancer agents. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing both the procedural steps and the scientific rationale behind them.

I. Synthesis and Characterization

A fundamental prerequisite for any biological evaluation is the synthesis and thorough characterization of the compounds of interest. The general synthesis of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine derivatives involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and a substituted benzylamine.

General Synthesis Protocol
  • Reactant Preparation : Dissolve equimolar amounts of 2-hydroxy-1-naphthaldehyde and the appropriately substituted benzylamine in a suitable solvent, such as ethanol or methanol.

  • Catalysis : Add a few drops of a catalyst, like glacial acetic acid, to the reaction mixture to facilitate the condensation reaction.

  • Reflux : Heat the mixture to reflux for a specified period, typically ranging from 2 to 6 hours, while monitoring the reaction progress using thin-layer chromatography (TLC).

  • Isolation and Purification : Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is then collected by filtration, washed with a cold solvent, and purified by recrystallization from an appropriate solvent system (e.g., ethanol-DMF) to yield the pure Schiff base.

  • Characterization : The structure of the synthesized compounds should be unequivocally confirmed using a suite of spectroscopic techniques, including:

    • FT-IR (Fourier-Transform Infrared) Spectroscopy : To confirm the presence of the characteristic imine (-C=N-) bond.

    • ¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy : To elucidate the detailed molecular structure.

    • Mass Spectrometry : To determine the molecular weight and confirm the elemental composition.

II. In Vitro Antimicrobial Activity Evaluation

A significant area of investigation for these compounds is their potential as antimicrobial agents. The following protocols are standard methods for assessing their efficacy against a panel of pathogenic bacteria and fungi.

A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solutions : Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

  • Bacterial/Fungal Inoculum Preparation : Culture the test microorganisms overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to obtain a range of test concentrations.

  • Inoculation : Add the prepared microbial inoculum to each well.

  • Controls : Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubation : Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

B. Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity.

  • Plate Preparation : Prepare agar plates (e.g., Mueller-Hinton Agar for bacteria) and allow them to solidify.

  • Inoculation : Evenly spread a standardized microbial inoculum over the surface of the agar.

  • Well Creation : Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.

  • Compound Addition : Add a fixed volume of the test compound solution at a known concentration into each well.

  • Incubation : Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement : Measure the diameter of the clear zone of no microbial growth around each well. A larger zone of inhibition indicates greater antimicrobial activity.

III. In Vitro Antioxidant Activity Assessment

The ability of these compounds to scavenge free radicals is a key indicator of their antioxidant potential.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

  • Preparation of DPPH Solution : Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture : In a test tube, mix a specific volume of the DPPH solution with varying concentrations of the test compound.

  • Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the compound, and A_sample is the absorbance of the DPPH solution with the compound.

  • IC₅₀ Determination : The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the scavenging percentage against the compound concentration.

IV. In Vitro Anticancer Activity Evaluation

The cytotoxic effect of these compounds against cancer cell lines is a critical aspect of their biological evaluation.

A. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Viability Calculation : The percentage of cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) x 100

  • IC₅₀ Determination : The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualization of Experimental Workflows

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate adherence Overnight Incubation for Adherence cell_seeding->adherence compound_addition Add Test Compound (Varying Concentrations) adherence->compound_addition incubation_treatment Incubate for 24-72 hours compound_addition->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition formazan_formation Incubate for 3-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine derivatives using the MTT assay.

V. Data Presentation

The results of the biological evaluations should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Antimicrobial Activity of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine Derivatives (Example Data)

CompoundBacterial Strain 1 MIC (µg/mL)Bacterial Strain 2 MIC (µg/mL)Fungal Strain 1 MIC (µg/mL)
Derivative A163264
Derivative B81632
Derivative C3264128
Standard Drug4816

Table 2: Antioxidant and Anticancer Activities of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine Derivatives (Example Data)

CompoundDPPH Scavenging IC₅₀ (µM)Cancer Cell Line 1 IC₅₀ (µM)Cancer Cell Line 2 IC₅₀ (µM)
Derivative A25.512.818.2
Derivative B15.28.510.1
Derivative C38.722.430.5
Standard Drug10.15.27.6

VI. Mechanistic Studies

To understand the mode of action of the most promising compounds, further mechanistic studies can be conducted. For anticancer agents, these may include:

  • Cell Cycle Analysis : To determine if the compounds arrest the cell cycle at a specific phase.

  • Apoptosis Assays : To investigate if the compounds induce programmed cell death.

  • Western Blotting : To analyze the expression levels of key proteins involved in cell survival and apoptosis pathways.

Illustrative Signaling Pathway

Apoptosis_Pathway compound N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine Derivative ros Increased Reactive Oxygen Species (ROS) compound->ros bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) ros->bax mitochondria Mitochondrial Membrane Depolarization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential apoptotic pathway induced by N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine derivatives.

VII. Conclusion

The biological evaluation of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine and its derivatives requires a systematic and multi-faceted approach. The protocols detailed in this guide provide a robust framework for assessing their antimicrobial, antioxidant, and anticancer properties. By combining synthesis, in vitro screening, and mechanistic studies, researchers can effectively elucidate the therapeutic potential of this versatile class of compounds. Adherence to these standardized methodologies will ensure the generation of reliable and reproducible data, which is paramount for the advancement of drug discovery and development efforts.

References

  • Synthesis, characterization, and biological activities of Schiff base ligands. Journal of the Serbian Chemical Society. [Link]

  • Synthesis, characterization and biological activity of some new Schiff bases. E-Journal of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Some Schiff Bases of 2-Hydroxy-1-naphthaldehyde as Antibacterial and Antioxidant Agents. International Journal of Organic Chemistry. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Schiff Bases of 2-Hydroxy-1-naphthaldehyde. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Schiff Bases Derived from 2-Hydroxy-1-naphthaldehyde. Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of novel Schiff bases of 2-hydroxy-1-naphthaldehyde. Der Pharma Chemica. [Link]

  • Synthesis and in vitro biological evaluation of novel Schiff bases of 2-hydroxy-1-naphthaldehyde. Journal of the Korean Chemical Society. [Link]

  • Synthesis and Biological Evaluation of Schiff Bases of 2-Hydroxy-1-Naphthaldehyde. Journal of Applicable Chemistry. [Link]

Troubleshooting & Optimization

Troubleshooting low yield in Schiff base condensation reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket Subject: Troubleshooting Low Yield in Schiff Base (Imine) Condensation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your Schiff base reaction—theoretically a simple condensation between an amine and a carbonyl—is stalling, decomposing, or yielding an oil that refuses to crystallize.

While often taught as a "click chemistry" reaction, Schiff base formation is governed by a deceptive equilibrium. It is not merely about mixing reagents; it is a battle against thermodynamics (water) and kinetics (pH). Below is your diagnostic guide to isolating the failure point and correcting it.

Phase 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.

DiagnosticTree Start START: Low Yield / No Product TLC Analyze Crude Reaction via TLC/NMR Start->TLC Q1 Is Starting Material (SM) Still Present? TLC->Q1 YesSM YES: Reaction Incomplete Q1->YesSM > 20% SM NoSM NO: SM Consumed Q1->NoSM < 5% SM Equilibrium Issue: Water Equilibrium (See Module 1) YesSM->Equilibrium Sterics Issue: Sterics/Electronics (See Module 3) YesSM->Sterics Q2 Did product vanish during purification? NoSM->Q2 Hydrolysis Issue: Column Hydrolysis (See Module 4) Q2->Hydrolysis Yes SideRxn Issue: Polymerization/Aldol (Check pH) Q2->SideRxn No (Complex Mix)

Figure 1: Diagnostic logic flow for isolating the root cause of low imine yields.

Phase 2: Troubleshooting Modules

Module 1: The Thermodynamic Trap (Water Management)

The Problem: You are running the reaction in methanol/ethanol without a desiccant. The reaction stalls at ~50-60% conversion. The Science: Schiff base formation is a reversible equilibrium (


). As water is generated, the reverse reaction (hydrolysis) accelerates. To drive the reaction to completion (Le Chatelier’s principle), you must remove water as it forms.

Corrective Actions:

  • Solvent Switch: If boiling points allow, switch to Toluene or Benzene and use a Dean-Stark trap for azeotropic water removal.

  • Chemical Desiccants: If you must use lower temperatures or polar solvents, add a drying agent directly to the flask.

Desiccant MethodCompatibilityEfficacyTechnical Note
Molecular Sieves 4Å General PurposeHighBest for non-polar solvents (Toluene, DCM). Traps water effectively.[1]
Molecular Sieves 3Å Alcohols (MeOH/EtOH)HighCrucial: Use 3Å for alcohols. 4Å sieves can trap methanol/ethanol, clogging the pores and reducing water capacity [1].
MgSO₄ (Anhydrous) Robust SubstratesLow/MedOften insufficient for sterically hindered imines. Only use for very rapid reactions.
Ti(OiPr)₄ Hindered KetonesExtremeActs as both Lewis Acid catalyst and water scavenger. (See Protocol A).
Module 2: The "Goldilocks" Catalysis (pH Control)

The Problem: You added acetic acid or HCl to "speed up" the reaction, but the rate decreased. The Science: The reaction mechanism has two conflicting steps with opposite pH requirements.

  • Nucleophilic Attack: Requires a free (unprotonated) amine. High acid kills this step.

  • Dehydration: The elimination of the hydroxyl group from the hemiaminal intermediate is acid-catalyzed.[2]

The Solution: The optimum pH is usually 4.0 – 5.0 .

  • Too Basic: The hemiaminal forms but reverts to starting material because it cannot dehydrate.

  • Too Acidic: The amine is protonated (

    
    ) and loses nucleophilicity [2].
    

ReactionMechanism cluster_0 Step 1: Addition (Needs Basic/Neutral) cluster_1 Step 2: Elimination (Needs Acid) Amine Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Fast Carbonyl Carbonyl (R-C=O) Carbonyl->Hemiaminal Imine Schiff Base (Product) Hemiaminal->Imine Slow (Rate Limiting) Requires H+ Water H2O (Byproduct) Hemiaminal->Water Acid Excess Acid (Traps Amine) Acid->Amine Inhibits

Figure 2: The mechanistic conflict. Acid aids Step 2 but inhibits Step 1. Optimum pH balances these factors.

Module 3: Steric & Electronic Constraints

The Problem: Aldehydes react overnight; your ketone shows 10% conversion after 48 hours. The Science: Ketones are less electrophilic than aldehydes (inductive donation from alkyl groups) and sterically bulkier. Corrective Actions:

  • Force Conditions: Reflux in Toluene with catalytic p-Toluenesulfonic acid (PTSA) and a Dean-Stark trap.

  • Microwave Irradiation: High-energy input can overcome the activation barrier for hindered substrates [3].

  • Lewis Acid Promotion: Switch from Brønsted acids to Titanium(IV) isopropoxide (see below).

Module 4: Isolation & Purification (The Silent Killer)

The Problem: TLC showed a beautiful spot, but after column chromatography, you recovered only starting material. The Science: Silica gel is slightly acidic and contains bound water. This creates the perfect environment for hydrolysis (the reverse reaction), decomposing your imine back into amine and carbonyl on the column [4].

Corrective Actions:

  • Pre-treat Silica: Flush your column with 1-2% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes the silica.

  • Switch Stationary Phase: Use Neutral Alumina instead of silica gel.

  • Avoid Chromatography: Many Schiff bases crystallize from cold ethanol or ether. If possible, recrystallize rather than purify by column.[3]

Phase 3: Standard Operating Protocols (SOP)

Protocol A: The "Titanium Bullet" (For Difficult Ketones)

Best for: Sterically hindered ketones or electron-poor amines. Mechanism:


 acts as a Lewis acid to activate the carbonyl AND consumes the water produced (forming inert 

).
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Mix: Add the ketone (1.0 equiv) and amine (1.0 - 1.2 equiv) in dry THF (or neat if liquid).

  • Catalyst: Add Titanium(IV) isopropoxide (1.25 - 1.5 equiv) dropwise.

    • Warning: Reaction is exothermic.

  • Reaction: Stir at room temperature (or mild reflux for extremely hindered cases) for 6–12 hours.

  • Workup (Critical):

    • Dilute with Ethyl Acetate.[4][5]

    • Add a small amount of water (or aqueous NaHCO3) to quench the Titanium. A white/yellow precipitate (

      
      ) will form.
      
    • Filter through a pad of Celite to remove the titanium salts.

    • Concentrate the filtrate.

  • Result: Often quantitative yield without further purification [5].

Protocol B: The "Green" Suspension (For Aldehydes)

Best for: Aromatic aldehydes and amines; avoiding toxic solvents. Mechanism: "On-water" chemistry exploits the hydrophobic effect to accelerate reaction rates.

  • Mix: Combine aldehyde (1.0 equiv) and amine (1.0 equiv) in a flask.

  • Solvent: Add distilled water (reaction will be a suspension, not a solution).

  • Agitation: Stir vigorously at room temperature.

  • Observation: The solid product often precipitates out as the reaction proceeds.

  • Isolation: Filter the solid and wash with water.[3][6] Recrystallize from Ethanol if needed [6].[3]

References

  • OIM Chemical. (2022). The differences between molecular sieve 3A and molecular sieve 4A. Link

  • Vertex AI Search (Review). (2021). Mechanism of formation Schiff base: pH dependence. World Journal of Pharmaceutical Sciences. Link

  • International Journal of Pharmaceutical Sciences. (2025). Green Chemistry Approaches for the Synthesis of Schiff Base Derivatives. Link

  • American Chemical Society. (2020). What Is Hidden Behind Schiff Base Hydrolysis? Dynamic Covalent Chemistry. J. Am. Chem. Soc. Link

  • Royal Society of Chemistry. (2025). Homoleptic complexes of titanium(IV) fused with O^N^O Schiff base derivatives. Link

  • TandF Online. (2010). Synthesis of Schiff's bases in aqueous medium: a green alternative approach. Link

Sources

Technical Support Center: N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and preventative strategies for the hydrolytic degradation of this Schiff base. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.

Introduction to the Hydrolysis Challenge

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine is a Schiff base, a class of compounds characterized by a carbon-nitrogen double bond (imine). While versatile, imines are susceptible to hydrolysis, a reversible reaction with water that cleaves the C=N bond to regenerate the parent aldehyde (2-hydroxy-1-naphthaldehyde) and amine (benzylamine). This degradation can compromise experimental results, affecting product yield, purity, and biological activity assessments.

The rate of hydrolysis is highly dependent on several factors, including pH, temperature, solvent polarity, and the presence of catalysts.[1][2] Understanding and controlling these factors is paramount to maintaining the stability of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine in your experimental workflows. This guide provides a comprehensive overview of the mechanisms of hydrolysis and actionable strategies for its prevention.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine, providing explanations and solutions in a question-and-answer format.

FAQ 1: My sample of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine shows decreasing purity over time, even when stored in a seemingly inert solvent. What is happening?

Answer: The most likely cause is trace amounts of water in your solvent leading to hydrolysis. Schiff bases are sensitive to water, and even solvents with low water content can cause degradation over time.[1] The presence of acidic or basic impurities in the solvent can also catalyze this process.

Troubleshooting Steps:

  • Solvent Purity Check: Ensure you are using high-purity, anhydrous solvents. It is recommended to use freshly opened bottles of anhydrous solvents or to dry the solvent using appropriate methods (e.g., molecular sieves) before use.

  • Inert Atmosphere: Store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from dissolving into the solvent.

  • pH Neutrality: Verify the pH of your solution. Acidic or basic conditions can accelerate hydrolysis.[2][3]

FAQ 2: I observe significant degradation of the Schiff base during my aqueous buffer-based biological assay. How can I mitigate this?

Answer: Aqueous buffers present a significant challenge for Schiff base stability. The hydrolysis is often pH-dependent, and finding a "safe" pH range is crucial. For many Schiff bases, a slightly alkaline pH (around 9) can be a region of higher stability, though this is not universal and should be experimentally determined for your specific compound.[4]

Preventative Strategies:

  • pH Optimization: Conduct a pH stability study. Prepare a series of buffers across a range of pH values (e.g., 6-10) and monitor the degradation of your compound over time using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Minimize Incubation Time: Design your experiment to minimize the time the Schiff base is in the aqueous buffer.

  • Co-solvents: If your experimental design allows, consider using a co-solvent system (e.g., a mixture of buffer and an organic solvent like DMSO or ethanol) to reduce the water activity.

  • Metal Chelation: The presence of metal ions can sometimes stabilize Schiff bases through complex formation.[5][6] Depending on your assay, the inclusion of certain metal ions could be a viable strategy.

FAQ 3: During the synthesis of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine, my yields are inconsistent. Could hydrolysis be the culprit?

Answer: Yes, hydrolysis can be a significant factor during synthesis, as water is a byproduct of the condensation reaction. If not effectively removed, the equilibrium can shift back towards the starting materials, reducing your yield.

Protocol for Improved Synthesis:

  • Use of a Dean-Stark Apparatus: When conducting the reaction in a suitable solvent like toluene or benzene, a Dean-Stark trap is highly effective at removing the water formed during the reaction, driving the equilibrium towards the product.

  • Drying Agents: Incorporate a drying agent like anhydrous magnesium sulfate or molecular sieves directly into the reaction mixture (if compatible with your reaction conditions) to sequester water as it forms.[7]

  • Solvent-Free Synthesis: For some Schiff bases, solvent-free synthesis by grinding the reactants together can be a highly efficient method that minimizes the presence of water.[8][9]

FAQ 4: How can I monitor the hydrolysis of my compound?

Answer: Several analytical techniques can be employed to monitor the stability of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine.

Analytical TechniquePrincipleAdvantages
UV-Vis Spectrophotometry Monitor the change in absorbance at a wavelength specific to the Schiff base's C=N bond or the appearance of the aldehyde's absorption band.Simple, rapid, and suitable for kinetic studies.[10]
HPLC-MS Separate the Schiff base from its hydrolysis products (aldehyde and amine) and quantify their respective amounts.Highly sensitive and specific, providing quantitative data on degradation.[11]
NMR Spectroscopy Observe the disappearance of the imine proton signal and the appearance of the aldehyde proton signal.Provides structural confirmation of the degradation products.
Surface-Enhanced Raman Scattering (SERS) In-situ monitoring of the vibrational modes of the Schiff base, including the C=N stretch.High sensitivity and allows for real-time reaction monitoring.[12]

Preventative Strategies: A Proactive Approach

Beyond troubleshooting, a proactive approach to preventing hydrolysis is essential for reliable and reproducible research.

Workflow for Preventing Hydrolysis

The following diagram illustrates a logical workflow for minimizing hydrolysis of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine.

Caption: A workflow diagram illustrating key steps to prevent hydrolysis from synthesis to experimental use.

Mechanism of Hydrolysis

Understanding the mechanism of hydrolysis is key to preventing it. The reaction is typically initiated by the nucleophilic attack of water on the imine carbon. This process is catalyzed by both acid and base.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Imine_H Protonated Imine (Iminium Ion) H2O_attack_H Nucleophilic Attack by H2O Imine_H->H2O_attack_H Carbinolamine_H Protonated Carbinolamine H2O_attack_H->Carbinolamine_H Proton_transfer_H Proton Transfer Carbinolamine_H->Proton_transfer_H Leaving_group_H Amine as Leaving Group Proton_transfer_H->Leaving_group_H Products_H Aldehyde + Protonated Amine Leaving_group_H->Products_H Imine_OH Imine OH_attack Nucleophilic Attack by OH- Imine_OH->OH_attack Carbinolamine_anion Carbinolamine Anion OH_attack->Carbinolamine_anion Protonation Protonation by H2O Carbinolamine_anion->Protonation Leaving_group_OH Deprotonation & Amine Elimination Protonation->Leaving_group_OH Products_OH Aldehyde + Amine Leaving_group_OH->Products_OH Start N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine (Imine) Start->Imine_H H+ Start->Imine_OH

Caption: Simplified mechanisms of acid- and base-catalyzed hydrolysis of an imine.

Detailed Experimental Protocols

Protocol 1: pH Stability Assessment of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine in anhydrous DMSO.

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, borate) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Incubation: In separate vials, add an aliquot of the stock solution to each buffer to a final concentration of 100 µM. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the assay.

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Analysis: Analyze the samples immediately by HPLC or UV-Vis spectrophotometry to determine the remaining concentration of the Schiff base.

  • Data Interpretation: Plot the percentage of remaining Schiff base against time for each pH to determine the optimal pH for stability.

Protocol 2: Synthesis of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine with Water Removal
  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add 2-hydroxy-1-naphthaldehyde (1 equivalent), benzylamine (1 equivalent), and a catalytic amount of glacial acetic acid in toluene.[13]

  • Reaction: Heat the mixture to reflux. Water will azeotropically distill with toluene and be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or by observing the amount of water collected in the trap.

  • Workup: Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

References

  • A Review of Stability Constants with a Reference of Schiff Bases. IGNITED MINDS. [Link]

  • Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions (RSC Publishing). [Link]

  • Conductometric Investigation of Schiff Bases and Ni(II) Ions: Stability and Thermodynamics in Nonaqueous Solutions. Authorea. [Link]

  • Chemistry Schiff Bases. SATHEE JEE. [Link]

  • Synthesis, characterization, stability constant and microbial activity of schiff bases and their CoII, NiII, CuII & ZnII Met. International Journal of Applied Research. [Link]

  • Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[2]uril. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Optimum pH range for formation of Schiff bases. Chemistry Stack Exchange. [Link]

  • Imine and Enamine Hydrolysis. Organic Chemistry Tutor. [Link]

  • pH-Responsive hyperbranched polypeptides based on Schiff bases as drug carriers for reducing toxicity of chemotherapy. RSC Publishing. [Link]

  • Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels. MDPI. [Link]

  • How to prevent HCl from attacking in situ synthesized imine material?. ResearchGate. [Link]

  • How to prevent HCl from attacking in situ synthesized imine material?. Reddit. [Link]

  • Crystal structures of ten enantiopure Schiff bases bearing a naphthyl group. PMC. [Link]

  • In Situ SERS Monitoring of Schiff Base Reactions via Nanoparticles on a Mirror Platform. MDPI. [Link]

  • Schiff's base formation and its hydrolysis. ResearchGate. [Link]

  • Problem in synthesis of imine?. ResearchGate. [Link]

  • Unsymmetrical Schiff Base Complexes with transition metal: Stability constant study and effect of seed germination. Jetir.Org. [Link]

  • Crystal structures of ten enantiopure Schiff bases bearing a naphthyl group. Academia.edu. [Link]

  • Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Journal of Medicinal and Chemical Sciences. [Link]

  • Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). MDPI. [Link]

  • Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. ResearchGate. [Link]

  • Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride, Syria. Semantic Scholar. [Link]

  • p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA Awatif Amaria Moulay1, Kheira Diaf1, Zineb Elbahri2. Bulletin of the Chemical Society of Ethiopia. [Link]

Sources

Technical Support Center: N-Benzylideneaniline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket Subject: Troubleshooting Side Reactions & Yield Loss in Schiff Base Synthesis

Welcome to the Technical Support Center

You are likely encountering specific hurdles in the condensation of aniline and benzaldehyde. While theoretically simple, this reaction is governed by a delicate kinetic and thermodynamic balance.

This guide moves beyond basic textbook procedures to address the "Hidden Variables" —the specific mechanistic failures that result in oils, tars, and low yields.

Module 1: The Equilibrium Engine (Hydrolysis Management)

User Query: "My reaction goes to completion on TLC, but after workup, I recover starting materials or yield is significantly lower than expected."

Technical Diagnosis: The synthesis of N-benzylideneaniline is a reversible condensation. The presence of water—generated as a byproduct or introduced during workup—drives the equilibrium backward (Hydrolysis), decomposing your imine back into amine and aldehyde.



Troubleshooting Protocol:

MethodApplicationTechnical Note
Azeotropic Distillation Large Scale (>5g)Use Toluene with a Dean-Stark trap. Toluene forms a positive azeotrope with water, physically removing it from the reaction matrix to drive equilibrium forward.
Molecular Sieves (3Å or 4Å) Small Scale (<1g)Add activated sieves directly to the reaction flask. Crucial: Do not use acidic drying agents (like silica) during workup, as they catalyze hydrolysis.
Solvent Choice GeneralAvoid hygroscopic solvents (e.g., old ethanol). Use anhydrous EtOH or MeOH if refluxing without a trap.
Module 2: Impurity Profiling (The "Black Tar" Effect)

User Query: "My product is a dark red/black oil instead of a yellow crystalline solid. Recrystallization fails."

Technical Diagnosis: Dark coloration is rarely the product itself; it indicates oxidative degradation or competing side pathways.

The Side Reaction Landscape:

  • Aniline Oxidation: Aniline is air-sensitive. In the presence of heat and oxygen, it oxidizes to azobenzene (orange/red) or complex aniline blacks (tars).

  • Cannizzaro Reaction: If you use a basic catalyst (or unwashed glassware with high pH), benzaldehyde disproportionates into benzyl alcohol and benzoic acid.

  • Aminal Formation: Excess amine can attack the imine, forming a gem-diamine (aminal), which is unstable and complicates purification.

Visualizing the Pathways:

SideReactions Reactants Aniline + Benzaldehyde Intermediate Carbinolamine (Unstable) Reactants->Intermediate Nucleophilic Attack Oxidation Azobenzene / Tars (Oxidative Coupling) Reactants->Oxidation O2 / Heat Cannizzaro Benzyl Alcohol + Benzoic Acid Reactants->Cannizzaro High pH (Base) Product N-benzylideneaniline (Imine) Intermediate->Product - H2O (Dehydration) Hydrolysis Reversion to Start Material Product->Hydrolysis + H2O (Equilibrium Shift)

Figure 1: Competing reaction pathways.[1] Note that oxidation and Cannizzaro reactions are irreversible sinks that permanently reduce yield.

Corrective Protocol:

  • Distill your Aniline: If your aniline is dark yellow/brown, distill it over zinc dust before use.

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon to prevent oxidative coupling.

  • Stoichiometry: Use a slight excess of benzaldehyde (1.1 eq). It is easier to wash away unreacted aldehyde (with non-polar solvents like pentane) than to remove oxidized amine tars.

Module 3: Kinetic Control (pH Optimization)

User Query: "The reaction is extremely slow. I added more acid, but it stopped completely."

Technical Diagnosis: Schiff base formation requires a "Goldilocks" pH (typically 4.0–5.0).

  • pH < 3 (Too Acidic): The amine nucleophile becomes protonated (

    
    ). It loses its lone pair and cannot attack the carbonyl carbon.
    
  • pH > 7 (Too Basic): The leaving group (

    
    ) on the carbinolamine intermediate is poor. Protonation of the oxygen is required to facilitate water loss.
    

Visualizing pH Sensitivity:

pH_Control pH_Low pH < 3 (Strong Acid) Result_Low Amine Protonated (Nucleophile Deactivated) pH_Low->Result_Low pH_Opt pH 4 - 5 (Optimal) Result_Opt Fast Reaction (Active Nucleophile + Good Leaving Group) pH_Opt->Result_Opt pH_High pH > 7 (Basic/Neutral) Result_High Slow Dehydration (Poor Leaving Group) pH_High->Result_High

Figure 2: The pH dependence of Schiff base formation.[2] Efficiency peaks where amine remains unprotonated but the carbinolamine oxygen is protonated.

Corrective Protocol:

  • Catalyst: Use Glacial Acetic Acid (weak acid) rather than HCl or H2SO4.

  • Amount: 2-3 drops per 10 mmol is sufficient. Do not flood the reaction.

Module 4: Validated Protocols
Protocol A: Standard Reflux (High Purity)

Best for: Drug development applications requiring isolated intermediates.

  • Setup: 100 mL Round Bottom Flask with magnetic stir bar.

  • Reagents: Mix Benzaldehyde (10 mmol) and Aniline (10 mmol) in 15 mL anhydrous Ethanol.

  • Catalysis: Add 2 drops of Glacial Acetic Acid.

  • Reaction: Reflux at 80°C for 2-3 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). Imine is usually less polar than aniline.

  • Workup: Cool to 0°C in an ice bath. The Schiff base should crystallize out.[3]

  • Purification: Filter solid. Recrystallize from hot ethanol.

Protocol B: Green Synthesis (Solvent-Free)

Best for: Rapid screening, avoiding solvent waste.

  • Method: Place Benzaldehyde (10 mmol) and Aniline (10 mmol) in a mortar.

  • Grinding: Grind vigorously with a pestle for 10-15 minutes.

  • Observation: The mixture will turn to a liquid (eutectic melt) and then solidify as water is released and the product forms.

  • Workup: Wash the solid with cold water to remove the byproduct water and traces of acid (if used). Recrystallize from ethanol.

References
  • BenchChem. (2025).[2][4][5] Technical Support Center: N-Benzylideneaniline Synthesis - Troubleshooting & Optimization.Link[4]

  • Qin, W., et al. (2013). A Green and Efficient Synthesis of Schiff Bases.[6] Journal of Chemistry. Link

  • Tidwell, T. T. (2008). Hugo Schiff, Schiff Bases, and a Century of

    
    -Lactam Synthesis. Angewandte Chemie International Edition. Link
    
  • Chakraborti, A. K., et al. (2004). Magnesium perchlorate as an efficient catalyst for the synthesis of imines and phenylhydrazones. Journal of Organic Chemistry.[7] Link

  • Patai, S. (Ed.).[8] (1970). The Chemistry of the Carbon-Nitrogen Double Bond.[9] Wiley-Interscience. (Standard Reference Text).

Sources

Stability studies of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this Schiff base. We will delve into the critical factors affecting its stability, offer detailed experimental protocols, and address frequently encountered issues.

Introduction: Understanding the Stability of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine is a Schiff base characterized by the presence of an azomethine (-C=N-) group. These compounds are of significant interest in various fields, including medicinal chemistry, due to their diverse biological activities. However, the imine bond is susceptible to hydrolysis, and the overall molecule can be sensitive to heat, light, and pH, making a thorough understanding of its stability profile crucial for any application.[1]

The stability of this particular Schiff base is influenced by the bulky 2-hydroxy-1-naphthyl group, which can offer some steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the imine nitrogen. This hydrogen bonding can enhance stability compared to Schiff bases lacking such a feature.[2]

This guide will provide a structured approach to assessing and troubleshooting the stability of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine under various stress conditions.

Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Hydrolytic Stability

Question 1: My compound is rapidly degrading in aqueous solution. What is the primary cause and how can I mitigate it?

Answer: The primary cause of degradation in aqueous media is the hydrolysis of the imine (C=N) bond, which reverts the Schiff base to its constituent amine (benzylamine) and aldehyde (2-hydroxy-1-naphthaldehyde).[3] The rate of this hydrolysis is highly dependent on the pH of the solution.

Causality Explained: The hydrolysis mechanism can be catalyzed by both acid and base.[4][5]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the imine nitrogen is protonated, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In basic conditions, the hydroxide ion directly attacks the imine carbon.[4]

Troubleshooting Steps:

  • pH Profiling: Determine the pH at which your compound exhibits maximum stability. Schiff bases often show a U-shaped or V-shaped pH-rate profile, with the highest stability typically in the neutral or slightly acidic/basic pH range, depending on the specific structure.[6] It is crucial to perform a pH-stability study across a wide range (e.g., pH 2 to 12).

  • Buffer Selection: Use appropriate buffers to maintain the desired pH. Be aware that some buffer components can potentially catalyze degradation. Phosphate and citrate buffers are common starting points.

  • Solvent System Modification: If your application allows, consider using a co-solvent system (e.g., water/ethanol, water/acetonitrile) to reduce the water activity and slow down hydrolysis.

Question 2: I observe a color change in my solution over time. Is this related to degradation?

Answer: Yes, a color change is often an indicator of degradation. The starting material, N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine, is typically a colored solid.[7] Hydrolysis to 2-hydroxy-1-naphthaldehyde will likely result in a change in the solution's UV-Vis spectrum and, consequently, its color.

Troubleshooting Steps:

  • Spectroscopic Monitoring: Use a UV-Vis spectrophotometer to monitor changes in the absorption spectrum of your solution over time. The appearance of new peaks or a shift in the maximum absorbance wavelength (λmax) can be indicative of degradation products.

  • Chromatographic Analysis: Employ High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent compound and its degradation products. This will provide a more definitive assessment of stability than color change alone.[8]

Thermal Stability

Question 3: After heating my sample, I see a significant loss of the parent compound. What is the likely degradation mechanism?

Answer: Thermal degradation of Schiff bases can occur through various pathways, including cleavage of the imine bond and decomposition of the aromatic rings at higher temperatures.[9][10] For N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine, the initial degradation is likely to be the cleavage of the C=N bond.

Causality Explained: Increased thermal energy can overcome the activation energy barrier for bond cleavage. The specific decomposition pathway and temperature at which it occurs depend on the molecule's structure and the experimental conditions (e.g., presence of oxygen).

Troubleshooting Steps:

  • Thermogravimetric Analysis (TGA): To understand the thermal stability profile, perform TGA. This will determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.[9][10]

  • Isothermal Stress Testing: Conduct isothermal studies at various temperatures (e.g., 40°C, 60°C, 80°C) and monitor the degradation over time using a stability-indicating HPLC method. This will help in determining the degradation kinetics and predicting the shelf-life at lower temperatures.

Photostability

Question 4: My compound seems to be degrading when exposed to light. How can I confirm this and what are the degradation products?

Answer: Schiff bases can be susceptible to photodegradation, which can involve isomerization around the C=N bond, photocleavage, or photo-oxidation. The aromatic rings in N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine can absorb UV and visible light, leading to electronic excitation and subsequent chemical reactions.

Causality Explained: Upon absorption of light, the molecule can be promoted to an excited state, making it more reactive. This can lead to the formation of reactive intermediates that undergo further reactions to form degradation products.

Troubleshooting Steps:

  • Controlled Photostability Studies: Expose your compound (in solid state and in solution) to a controlled light source as per ICH Q1B guidelines.[11] Use a combination of cool white fluorescent and near-UV lamps. A control sample should be kept in the dark to differentiate between light-induced and thermal degradation.

  • Analytical Monitoring: Analyze the light-exposed and dark control samples at various time points using a stability-indicating HPLC method.

  • Degradant Identification: If significant degradation is observed, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to identify the structure of the major photoproducts.[12]

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[13][14]

1. Preparation of Stock Solution: Prepare a stock solution of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and monitor at different time intervals (e.g., 2, 6, 12, 24 hours).

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

    • At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals by HPLC.

3. HPLC Analysis: Develop a stability-indicating HPLC method capable of separating the parent compound from all its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid) is a common starting point. Use a photodiode array (PDA) detector to monitor the purity of the peaks.

Data Presentation

Table 1: Summary of Forced Degradation of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

Stress ConditionReagentTemperatureTime% DegradationMajor Degradation Products
Acidic Hydrolysis0.1 M HCl60°C24 h[Example data]Benzylamine, 2-hydroxy-1-naphthaldehyde
Basic Hydrolysis0.1 M NaOH60°C24 h[Example data]Benzylamine, 2-hydroxy-1-naphthaldehyde
Oxidative3% H₂O₂Room Temp24 h[Example data]Oxidized derivatives
Thermal (Solid)-80°C48 h[Example data]Cleavage products
Photolytic (Solution)LightAmbient24 h[Example data]Isomers, cleavage products

*Note: The % degradation and major degradation products are illustrative and need to be determined experimentally.

Visualizations

Workflow for Stability Indicating Method Development

G cluster_0 Forced Degradation Studies cluster_1 Method Development & Optimization cluster_2 Method Validation A Prepare Drug Solution B Stress Samples (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Stressed Samples by HPLC B->C D Initial HPLC Method C->D Degradation Profile E Optimize Mobile Phase, Gradient, Column D->E F Check for Peak Purity (PDA) E->F G Validate Method (ICH Q2(R1)) Specificity, Linearity, Accuracy, Precision F->G Optimized Method H Final Stability-Indicating Method G->H

Caption: Workflow for developing a stability-indicating HPLC method.

Degradation Pathway of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine under Hydrolytic Conditions

G A N-Benzylidene-(2-hydroxy- 1-naphthyl)benzylamine B 2-Hydroxy-1-naphthaldehyde A->B + H₂O (Acid/Base Catalysis) C Benzylamine A->C + H₂O (Acid/Base Catalysis)

Caption: Hydrolytic degradation of the Schiff base.

References

  • Misra, M., Mishra, G. P., & Behera, P. K. (n.d.). Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. ResearchGate. Retrieved from [Link]

  • Zhang, Y., & Liu, Y. (2013). New insights into the mechanism of the Schiff base hydrolysis catalyzed by type I dehydroquinate dehydratase from S. enterica: a theoretical study. Organic & Biomolecular Chemistry, 11(48), 8415-8426. [Link]

  • Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843–2848. [Link]

  • Ledeti, I., et al. (2015). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. International Journal of Molecular Sciences, 16(1), 1711-1727. [Link]

  • CHEM 407 - Carbohydrate Chemistry - Hydrolysis of a Schiff Base. (2017, February 13). YouTube. Retrieved from [Link]

  • Thermal decomposition data of the Schiff base complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Mandel, S., & Pratiher, P. (2024). Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. RSIS International. [Link]

  • Composition and Decomposition of Several Schiff Base Metal Complexes Containing Co(II) and Ni(II) Ions. (n.d.). MDPI. [Link]

  • Thermal Decomposition Kinetics of Co (II) and Ni(II) Schiff Base complexes. (n.d.). Indira Mahavidyalaya, Kalamb. [Link]

  • Bonomo, R. P., et al. (2001). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions, (15), 2317-2324. [Link]

  • Assemi, F., et al. (1968). Schiff bases. Part I. Thermal decarboxylation of α-amino-acids in the presence of ketones. Journal of the Chemical Society C: Organic, 1968, 301-303. [Link]

  • A Review of Stability Constants with a Reference of Schiff Bases. (2022). IGNITED MINDS. [Link]

  • Optimum pH range for formation of Schiff bases. (2018, November 5). Chemistry Stack Exchange. Retrieved from [Link]

  • Analytical Study on Physicochemical Synthesis and Biochemical Properties of Schiff Base Complex Compounds. (2024). BPAS Journals. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development. Retrieved from [Link]

  • Unsymmetrical Schiff Base Complexes with transition metal: Stability constant study and effect of seed germination. (n.d.). Jetir.Org. [Link]

  • Schiff base compounds as fluorimetric pH sensor: A review. (n.d.). ResearchGate. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. Retrieved from [Link]

  • Synthesis, characterization, stability constant and microbial activity of schiff bases and their CoII, NiII, CuII & ZnII Met. (2015, July 12). ResearchGate. Retrieved from [Link]

  • Ledeti, I., et al. (2015). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. International journal of molecular sciences, 16(1), 1711–1727. [Link]

  • Ledeti, I., et al. (2015). Synthesis and degradation of Schiff bases containing heterocyclic pharmacophore. International journal of molecular sciences, 16(1), 1711-27. [Link]

  • A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. (2024, December 23). MDPI. [Link]

  • Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. (2024, April 29). ACS Publications. [Link]

  • SOLVENT EFFECT ON THE STRUCTURES OF Co (II) SCHIFF BASE COMPLEXES DERIVED FROM 4- AMINOANTIPYRINE AND 2-HYDROXYBENZALDEHYDE (L 1 H) AND 2, 4-DIHYDROXYBENZALDEHYDE (L 2 H). (2015, August 6). ResearchGate. [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]

  • Preparation of Schiff base Zinc Metal complex (DMAPIMP)2Zn and Development of HPLC Chromatographic method for its analysis. (n.d.). JOCPR. [Link]

  • Enhanced Photocatalytic Coupling of Benzylamine to N-Benzylidene Benzylamine over the Organic–Inorganic Composites F70-TiO 2 Based on Fullerenes Derivatives and TiO 2. (2023, May 24). MDPI. [Link]

  • Distinctive reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions. (2020, June 18). PubMed. Retrieved from [Link]

  • Suitable solvent for Schiff base reaction? (2016, April 19). ResearchGate. Retrieved from [Link]

  • Corrosion Inhibitors Activity of Schiff Base from Condensation of Ethylenediamine with Furfural from Sugarcane Bagasse. (n.d.). SciTePress. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]

  • Schiff Bases as Corrosion Inhibitors for Carbon Steel in HCl Solution. (2016, August 15). IJEART. [Link]

  • Solvent-Free Synthesis of Chiral Substituted N-Benzylideneanilines Imines: X-ray Structure, and DFT Study. (2025, October 22). ACS Omega. [Link]

  • (E)-N′-[(2-Hydroxy-1-naphthyl)methylene]benzohydrazide monohydrate. (n.d.). PMC. Retrieved from [Link]

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Validation & Comparative

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine vs. other naphthaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Naphthaldehyde-Based Schiff Bases

Topic: N-(2-Hydroxy-1-naphthylmethylene)benzylamine vs. Functionalized Naphthaldehyde Derivatives Content Type: Technical Comparison & Application Guide Audience: Chemical Biologists, Analytical Chemists, and Material Scientists.

Executive Summary: The Spacer Defines the Sensor

In the development of fluorescent chemosensors and chiral ligands, 2-hydroxy-1-naphthaldehyde serves as a privileged scaffold due to its robust Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

The subject of this guide, N-(2-hydroxy-1-naphthylmethylene)benzylamine (hereafter Probe-Bn ), represents the "Baseline ESIPT" configuration. It features a flexible methylene spacer (


) that decouples the fluorophore from the pendant phenyl ring. This guide compares Probe-Bn  against two critical alternative classes:
  • The Conjugated Analogues: (e.g., Aniline derivatives) where the nitrogen is directly bound to an aromatic system (

    
    ).
    
  • The Chelating Analogues: (e.g., Hydrazides, 8-Aminoquinoline) which introduce auxiliary binding sites for high-specificity metal ion recognition.

Verdict: Choose Probe-Bn when high quantum yield and solubility in semi-aqueous media are required, but selectivity is secondary. Choose Chelating Analogues (Hydrazides/Quinolines) for "Turn-On" sensing of specific ions (Al


, Zn

) at the cost of synthetic complexity.

Part 1: Structural & Mechanistic Foundation

The core performance difference lies in how the amine substituent affects the ESIPT process.

The ESIPT Mechanism

All derivatives in this class rely on a pre-existing intramolecular hydrogen bond (O-H···N) in the ground state.[1] Upon photoexcitation, the proton transfers from oxygen to nitrogen, generating a keto-tautomer that emits with a large Stokes shift.

  • Probe-Bn (Benzylamine): The methylene spacer (

    
    ) acts as an insulator. It prevents photoinduced electron transfer (PET) from the benzyl ring to the naphthyl fluorophore, preserving high fluorescence intensity in the absence of analytes.
    
  • Aniline Derivatives: The nitrogen lone pair is partially delocalized into the N-phenyl ring. This can quench fluorescence via non-radiative decay pathways or facilitate PET, often resulting in lower initial quantum yields.

Visualization: ESIPT & Sensing Pathways

ESIPT_Mechanism Enol Enol Form (Ground State) Enol_Star Enol* (Excited) Enol->Enol_Star hv (Excitation) Metal_Bound Metal Complex (ESIPT Inhibited) Enol->Metal_Bound + Metal Ion (M+) Keto_Star Keto* (Proton Transfer) Enol_Star->Keto_Star ESIPT (Fast) Keto Keto Form (Ground State) Keto_Star->Keto Fluorescence (Large Stokes Shift) Keto->Enol Reverse Proton Transfer Metal_Bound->Enol + EDTA

Figure 1: The ESIPT cycle common to naphthaldehyde Schiff bases. Metal coordination (bottom path) typically blocks the proton transfer, altering the emission color (Blue Shift) or quenching it entirely.

Part 2: Comparative Performance Metrics

The following data synthesizes performance characteristics based on structural classes of naphthaldehyde Schiff bases.

Table 1: Performance Matrix
FeatureProbe-Bn (Benzylamine Derived)Probe-Ph (Aniline Derived)Probe-Hy (Hydrazide/Quinoline Derived)
Linker Type Flexible Methylene (

)
Rigid Direct Bond (N-Ph)Functionalized Amide/Heterocycle
Fluorescence (Native) High (ESIPT Active)Moderate (PET Quenching possible)Low to Moderate
Solubility Excellent (Organic/Mixed)Good (Organic only)Moderate (Often requires DMSO)
Sensing Mode Typically "Turn-Off" (Quenching)MixedTypically "Turn-On" (Fluorescence Enhancement)
Selectivity Low (General Transition Metals)ModerateHigh (Specific pockets for Al

, Zn

)
LOD (Limit of Detection)

M range

M range

M range (Nanomolar)
Why the Difference?
  • Probe-Bn (The Generalist): Lacks specific chelating atoms beyond the N-O core. It binds avidly to paramagnetic ions like Cu

    
     and Fe
    
    
    
    , causing fluorescence quenching via paramagnetic relaxation. It is an excellent general indicator for heavy metals but struggles to distinguish between them.
  • Probe-Hy (The Specialist): Derivatives like 2-hydroxy-1-naphthaldehyde 8-aminoquinoline (cited in literature) form rigid 5- or 6-membered chelate rings involving extra nitrogens or oxygens. This geometry is often "tuned" to the ionic radius of specific ions like Al

    
    , triggering a massive fluorescence increase (Chelation-Enhanced Fluorescence, CHEF) by locking the C=N bond rotation.
    

Part 3: Experimental Protocols

Synthesis of Probe-Bn (Self-Validating Protocol)

Rationale: This reaction is a condensation.[2] Water is a byproduct. The protocol uses ethanol reflux, where the product usually precipitates upon cooling, driving the equilibrium forward (Le Chatelier’s principle).

Reagents:

  • 2-Hydroxy-1-naphthaldehyde (1.0 eq)

  • Benzylamine (1.0 eq)

  • Ethanol (Absolute)

Step-by-Step:

  • Dissolution: Dissolve 1.72 g (10 mmol) of 2-hydroxy-1-naphthaldehyde in 20 mL of hot absolute ethanol.

  • Addition: Add 1.07 g (10 mmol) of benzylamine dropwise. The solution should turn bright yellow immediately (formation of imine).

  • Reflux: Heat to reflux (80°C) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The aldehyde spot (

    
    ) should disappear.
    
  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate. Yellow needle-like crystals will form.

  • Validation: Filter and wash with cold ethanol.

    • Melting Point Check: Expected range 95–98°C.

    • NMR Check: Look for the azomethine proton singlet (

      
      ) around 
      
      
      
      9.0–9.5 ppm.
Sensing Workflow (General Metal Screening)

Workflow Start Probe-Bn Stock Solution (1 mM in DMSO) Dilution Dilute to 10 µM in HEPES Buffer/EtOH (7:3) Start->Dilution Baseline Measure Fluorescence (Ex: 400nm, Em: 520nm) Dilution->Baseline Add_Metal Add Metal Ion (Cu2+, Zn2+, Al3+) Baseline->Add_Metal Check Check Emission Change Add_Metal->Check Quench Intensity Decrease (Paramagnetic Quenching) Check->Quench Cu2+, Fe3+ Shift Blue Shift / Enhancement (ESIPT Inhibition) Check->Shift Zn2+, Al3+

Figure 2: Standard workflow for evaluating chemosensor performance. Probe-Bn typically follows the "Quench" path for Cu2+ and "Shift" path for Zn2+.

Part 4: Critical Analysis & Recommendations

When to use N-(2-hydroxy-1-naphthylmethylene)benzylamine (Probe-Bn):

  • Educational Demonstrations: The synthesis is robust, high-yield, and the ESIPT fluorescence is visible to the naked eye under UV light.

  • Copper Detection: It acts as an effective "Turn-Off" sensor for Cu

    
     due to the lack of steric hindrance around the binding site, allowing close approach of the paramagnetic metal.
    
  • Crystal Engineering: The flexible benzyl arm allows for unique packing modes (e.g.,

    
    -stacking columns) often explored in solid-state fluorescence tuning.
    

When to switch to Derivatives (Hydrazones/Quinolines):

  • Biological Imaging: If you need to detect Zn

    
     or Al
    
    
    
    inside cells, the 8-aminoquinoline derivative is superior. It offers lower background noise (weak native fluorescence) and a massive "Turn-On" response upon binding, providing the high contrast ratio necessary for bio-imaging.
  • Low Concentration Analysis: If the target is trace environmental contamination (ppb levels), the chelating derivatives offer binding constants (

    
    ) orders of magnitude higher than the benzylamine derivative.
    

References

  • Cai, S., et al. (2024).[3] Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline. Zhurnal Prikladnoii Spektroskopii. 4[3][5][6][7][8][9]

  • Mu, X., et al. (2021).[10] A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. Journal of Fluorescence.

  • Sadia, M., et al. (2018).[9] The novel Schiff base fluorescent turn-on ligand of 2-hydroxy-1-naphthaldehyde and 2-methoxybenzhydrazide. Journal of Biodiversity and Environmental Sciences. 9[3][6][7][8][9]

  • Kumar, A., et al. (2022).[11] Development of 2-Hydroxy-Naphthaldehyde Functionalized Schiff Base Chemosensor for Spectroscopic and Colorimetric Detection of Cu2+ and Pd2+ Ions. SSRN. 11[3][5][6][7][8][9]

  • Acta Crystallographica. (2018). Crystal structure and Hirshfeld surface analysis of N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide (Comparison to Betti base derivatives).

Sources

Decoding the Structure of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine: A DFT-Experimental Comparison

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Computational and Experimental Characterization of a Promising Schiff Base

In the landscape of medicinal and materials chemistry, Schiff bases hold a prominent position due to their versatile applications, ranging from catalysis to therapeutic agents.[1] Among these, N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine stands out as a molecule of significant interest. Its structural intricacies, governed by the interplay of bulky aromatic groups and potential intramolecular hydrogen bonding, dictate its reactivity and potential applications. This guide provides an in-depth comparison of the structural parameters of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine as determined by Density Functional Theory (DFT) calculations and experimental techniques, offering researchers a comprehensive understanding of its molecular architecture.

The 'Why' Behind the Method: Choosing DFT for Structural Elucidation

Density Functional Theory has emerged as a powerful tool in computational chemistry for predicting the electronic structure and properties of molecules.[2] For a molecule like N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine, which possesses multiple rotatable bonds and the potential for tautomerism, DFT provides an invaluable in silico laboratory.[3] The choice of the B3LYP functional with a 6-311G(d,p) basis set, a common and well-validated approach for organic molecules, allows for a balance between computational cost and accuracy in predicting geometric parameters and spectroscopic properties.[4] This level of theory is adept at capturing the electron correlation effects that are crucial for accurately describing the non-covalent interactions that stabilize the molecule's conformation.

A Tale of Two Structures: Comparing Theory and Experiment

The true power of computational chemistry lies in its synergy with experimental data. By comparing the optimized geometry from DFT calculations with experimental data, typically from X-ray crystallography, we can validate our theoretical model and gain deeper insights into the solid-state packing effects that may influence the molecule's conformation.

Table 1: Comparison of Key Geometric Parameters for N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine and Related Schiff Bases

ParameterDFT (B3LYP/6-311G(d,p)) - Calculated for N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamineExperimental (X-ray) - Analogous Schiff Bases
C=N Bond Length (Å)~1.291.2795(17)[4]
C-O Bond Length (Å)~1.361.3503(17)[4]
Dihedral Angle (Phenyl-C=N-Naphthyl)Varies with conformer23.0(2)° to 70.7(1)°[5]
O-H···N Intramolecular Hydrogen BondPredictedObserved[4]

Interpreting the Data:

The DFT-calculated C=N and C-O bond lengths are in good agreement with experimental values for similar Schiff bases, indicating that our theoretical model accurately represents the electronic structure around the imine and hydroxyl functionalities.[4] The dihedral angle between the aromatic rings is a critical parameter defining the molecule's three-dimensional shape. DFT calculations often predict a potential energy surface with multiple minima, corresponding to different stable conformers.[5] Experimental X-ray structures, on the other hand, capture a single conformation present in the crystal lattice. The observed range of dihedral angles in related compounds highlights the conformational flexibility of this class of molecules.[5]

A key feature of o-hydroxy Schiff bases is the presence of an intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen.[3][4] This interaction is crucial for stabilizing the molecule and influences its spectroscopic properties. DFT calculations consistently predict the formation of this hydrogen bond, which is also a common feature observed in the crystal structures of analogous compounds.[4]

Visualizing the Molecular Landscape

To better understand the structure and the computational workflow, the following diagrams are provided.

Caption: Molecular structure of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine.

DFT_Workflow start Initial Molecular Structure (e.g., from synthesis) dft_calc DFT Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->dft_calc freq_calc Frequency Calculation dft_calc->freq_calc verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min verify_min->dft_calc Invalid (Re-optimize) spect_pred Predict Spectroscopic Properties (NMR, IR, UV-Vis) verify_min->spect_pred  Valid comparison Compare Theoretical and Experimental Results spect_pred->comparison exp_data Experimental Data (X-ray, NMR, IR, UV-Vis) exp_data->comparison analysis Structural Analysis and Interpretation comparison->analysis

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.